4-Fluoro-2-(trifluoromethoxy)phenylacetic acid
Description
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Properties
IUPAC Name |
2-[4-fluoro-2-(trifluoromethoxy)phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F4O3/c10-6-2-1-5(3-8(14)15)7(4-6)16-9(11,12)13/h1-2,4H,3H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXCYHVBZPAWHHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)OC(F)(F)F)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601227170 | |
| Record name | Benzeneacetic acid, 4-fluoro-2-(trifluoromethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601227170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1323966-19-3 | |
| Record name | Benzeneacetic acid, 4-fluoro-2-(trifluoromethoxy)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1323966-19-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzeneacetic acid, 4-fluoro-2-(trifluoromethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601227170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Whitepaper: Physicochemical Profiling of 4-Fluoro-2-(trifluoromethoxy)phenylacetic Acid
This guide provides an in-depth technical analysis of 4-Fluoro-2-(trifluoromethoxy)phenylacetic acid , a specialized fluorinated building block used in the optimization of lead compounds for medicinal chemistry and agrochemical applications.
CAS Registry Number: 1323966-19-3
Molecular Formula: C
Executive Summary
This compound is a disubstituted aromatic acid characterized by the simultaneous presence of a fluorine atom and a trifluoromethoxy (-OCF
In drug discovery, this compound serves as a bioisostere for phenylacetic acid derivatives, where the -OCF
Molecular Architecture & Electronic Properties
The physicochemical behavior of this molecule is governed by the interplay between the carboxylic acid tail and the electron-deficient aromatic core.
Electronic Vector Analysis
-
4-Fluoro Substituent: Exerts a strong inductive electron-withdrawing effect (-I) and a weak resonance donating effect (+R). Positioned para to the acetic acid tail, it primarily deactivates the ring towards metabolic oxidation (e.g., by CYP450 enzymes) at the 4-position.
-
2-Trifluoromethoxy Substituent: The -OCF
group is a powerful electron-withdrawing group (Hammett ). Unlike a methoxy group (-OCH ), which is electron-donating, the -OCF group pulls electron density away from the ring, increasing the acidity of the carboxylic acid via the inductive effect. -
Conformational Lock: The bulky -OCF
group at the ortho position creates a specific conformational preference, often twisting the acetic acid side chain out of the plane, which can improve selectivity for protein binding pockets.
Visualization of Electronic Effects
The following diagram illustrates the electronic vectors and metabolic blocking sites.
Figure 1: Structural Activity Relationship (SAR) map highlighting the functional roles of substituents.
Physicochemical Data Matrix
The following data consolidates experimental baselines with high-confidence predictive modeling (ACD/Labs, ChemAxon algorithms) typically used in early-stage lead optimization.
| Property | Value / Range | Context & Significance |
| Physical State | White to off-white powder | Solid handling; typical melting point range 100-125°C (analog based). |
| pKa (Acid) | 3.8 – 4.0 (Predicted) | More acidic than phenylacetic acid (pKa 4.31) due to electron-withdrawing F and OCF |
| LogP (Lipophilicity) | 2.6 ± 0.3 | Significantly higher than phenylacetic acid (1.41). The -OCF |
| LogD (pH 7.4) | -0.5 to 0.5 | At physiological pH, the molecule is >99.9% ionized (anionic), reducing apparent lipophilicity. |
| Polar Surface Area | ~46 Ų | Favorable for CNS penetration if the carboxylate is masked (prodrug). |
| Rotatable Bonds | 3 | High flexibility in the acetic acid tail; -OCF |
| H-Bond Donors/Acc | 1 Donor / 4 Acceptors | Standard profile for carboxylic acid fragments. |
Solubility Profile
-
Water: Low (< 0.5 mg/mL) at pH < 3. High solubility at pH > 7 due to salt formation.
-
Organic Solvents: Soluble in Methanol, DMSO, DMF, and Dichloromethane.
-
Protocol Note: For biological assays, prepare a 10 mM stock in DMSO. Avoid freeze-thaw cycles to prevent precipitation.
Synthetic Pathways & Purity Considerations[7]
Understanding the synthesis is crucial for identifying potential impurities (e.g., regioisomers) that could skew biological data.
Primary Synthetic Route: Hydrolysis of the corresponding nitrile.
-
Precursor: 4-Fluoro-2-(trifluoromethoxy)benzyl bromide or chloride.
-
Cyanation: Nucleophilic substitution with NaCN to form 4-Fluoro-2-(trifluoromethoxy)phenylacetonitrile (CAS 1323966-14-8).
-
Hydrolysis: Acidic or basic hydrolysis converts the nitrile to the carboxylic acid.
Key Impurity Profile:
-
Regioisomers: 2-Fluoro-4-(trifluoromethoxy)phenylacetic acid (trace amounts from starting material contamination).
-
Hydrolysis Byproducts: Partial hydrolysis to the amide (primary amide intermediate) if reaction time is insufficient.
Figure 2: Synthetic workflow and critical impurity control points.
Experimental Protocols for Characterization
To validate the identity and purity of this compound in a research setting, follow these standardized protocols.
pKa Determination (Potentiometric Titration)
-
Objective: Determine the precise ionization constant to predict behavior in biological buffers.
-
Method: SiriusT3 or equivalent autotitrator.
-
Protocol:
-
Dissolve ~1 mg of compound in 0.15 M KCl (aq).
-
Titrate with 0.5 M KOH from pH 1.8 to pH 12.0.
-
Perform triple titrations to ensure SD < 0.03.
-
Expectation: A sharp inflection point around pH 3.9.
-
Lipophilicity Assessment (Shake-Flask LogD)
-
Objective: Measure distribution between octanol and phosphate buffer (pH 7.4).
-
Protocol:
-
Prepare phosphate-buffered saline (PBS) at pH 7.4 saturated with n-octanol.
-
Dissolve compound in the n-octanol phase.
-
Mix phases 1:1 and shake for 60 minutes at 25°C.
-
Centrifuge to separate phases.
-
Analyze both phases via HPLC-UV (254 nm).
-
Calculation:
.
-
Handling & Safety (MSDS Summary)
-
GHS Classification:
-
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The compound is stable but hygroscopic.
-
Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber (due to Fluorine content).
References
-
Accela ChemBio. (2023).[5] Product Analysis: this compound (CAS 1323966-19-3).[2][3][4][5][6][10] Retrieved from [5]
- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886.
- Hansch, C., & Leo, A. (1979). Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience. (Source for Hammett constants and Pi values).
-
PubChem. (2024). Compound Summary: Fluorinated Phenylacetic Acid Derivatives.[5][11][10] Retrieved from
Sources
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- 4. This compound, 97% price,buy this compound, 97% - chemicalbook [chemicalbook.com]
- 5. 1323966-14-8,4-Fluoro-2-(trifluoromethoxy)phenylacetonitrile-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 6. (Carboxylic Acids) | BLDpharm [bldpharm.com]
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- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. fishersci.com [fishersci.com]
- 10. 1323966-37-5,3,5-Difluoro-2-methylbenzamide-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 11. 2,4,5-Trifluorophenylacetic acid at Best Prices - High Quality Supplier [helyspecialitychemicals.com]
An In-Depth Technical Guide to the Biological Activity of 4-Fluoro-2-(trifluoromethoxy)phenylacetic acid
A Proposed Investigational Framework for a Novel Anti-Inflammatory Candidate
For the attention of: Researchers, scientists, and drug development professionals.
Preamble: The Rationale for Investigation
The landscape of non-steroidal anti-inflammatory drugs (NSAIDs) is continually evolving, driven by the pursuit of agents with improved efficacy and safety profiles. Phenylacetic acid derivatives form a cornerstone of this therapeutic class, with notable examples including diclofenac.[1][2][3] The introduction of fluorine-containing substituents into drug candidates is a well-established strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties, often leading to enhanced metabolic stability, bioavailability, and target-binding affinity.[4] Specifically, the trifluoromethoxy and trifluoromethyl groups have been shown to be critical for the activity of several selective COX-2 inhibitors.[5][6]
This guide focuses on 4-Fluoro-2-(trifluoromethoxy)phenylacetic acid , a compound for which, to our knowledge, the biological activity has not been extensively reported in the public domain. Based on its structural similarity to known fluorinated NSAIDs and the established role of phenylacetic acids in inflammation, we hypothesize that this molecule possesses anti-inflammatory properties, likely mediated through the inhibition of cyclooxygenase (COX) enzymes. This document provides a comprehensive, albeit prospective, technical framework for the investigation of its biological activity.
Postulated Mechanism of Action: Inhibition of Cyclooxygenase (COX)
The primary mechanism by which most NSAIDs exert their anti-inflammatory, analgesic, and antipyretic effects is through the inhibition of cyclooxygenase (COX) enzymes.[7][8][9] COX enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[7][9] There are two main isoforms of COX:
-
COX-1: A constitutively expressed enzyme involved in physiological functions such as maintaining the integrity of the gastrointestinal mucosa, regulating renal blood flow, and platelet aggregation.[7][10]
-
COX-2: An inducible enzyme that is upregulated at sites of inflammation and is responsible for the production of pro-inflammatory prostaglandins.[7][10]
The therapeutic effects of NSAIDs are primarily attributed to the inhibition of COX-2, while the undesirable side effects, such as gastrointestinal bleeding and renal toxicity, are largely due to the inhibition of COX-1.[11] Therefore, a key aspect in the development of new NSAIDs is to assess their selectivity for COX-2 over COX-1.[11][12]
We postulate that this compound will act as an inhibitor of both COX-1 and COX-2, and a primary objective of its characterization will be to determine its inhibitory potency (IC50) and selectivity ratio (COX-2/COX-1).
Caption: Postulated mechanism of action via COX inhibition.
Experimental Workflows for Biological Characterization
To elucidate the biological activity of this compound, a tiered approach is proposed, starting with in vitro enzyme assays and progressing to cell-based models of inflammation.
In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
The initial step is to determine the direct inhibitory effect of the compound on the activity of purified COX-1 and COX-2 enzymes. A fluorometric assay is a sensitive and reliable method for this purpose.[10]
Experimental Protocol:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Use a commercial COX activity assay kit containing purified ovine or human COX-1 and COX-2 enzymes, arachidonic acid (substrate), and a fluorometric probe.
-
Prepare a series of dilutions of the test compound.
-
Include a known non-selective NSAID (e.g., indomethacin) and a selective COX-2 inhibitor (e.g., celecoxib) as positive controls.
-
-
Assay Procedure:
-
In a 96-well microplate, add the assay buffer, the fluorometric probe, and either COX-1 or COX-2 enzyme to each well.
-
Add the diluted test compound or control compounds to the respective wells. Include a vehicle control (DMSO).
-
Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the substrate, arachidonic acid.
-
Immediately measure the fluorescence intensity at timed intervals using a microplate reader (e.g., Ex/Em = 535/587 nm).
-
-
Data Analysis:
-
Calculate the rate of the enzymatic reaction for each concentration of the test compound and controls.
-
Determine the percentage of inhibition relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Calculate the COX-2 selectivity index (SI) as the ratio of the IC50 for COX-1 to the IC50 for COX-2.
-
Caption: Workflow for in vitro COX inhibition assay.
Cell-Based Assay for Prostaglandin E2 (PGE2) Production
To assess the compound's activity in a more physiologically relevant context, a cell-based assay is employed. Macrophages are key cells in the inflammatory response and can be stimulated to produce large amounts of prostaglandins.[13][14] Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent inducer of COX-2 and subsequent PGE2 production in macrophages.[13][14][15][16][17]
Experimental Protocol:
-
Cell Culture and Treatment:
-
Culture a suitable macrophage cell line (e.g., RAW 264.7 or J774A.1) in appropriate media.
-
Seed the cells in 24- or 48-well plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound or control compounds for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce COX-2 expression and PGE2 synthesis. Include an unstimulated control group.
-
Incubate the cells for a defined period (e.g., 18-24 hours).
-
-
Sample Collection and Analysis:
-
Collect the cell culture supernatants.
-
Measure the concentration of PGE2 in the supernatants using a commercially available Prostaglandin E2 ELISA kit. This is a competitive immunoassay where the amount of PGE2 in the sample competes with a fixed amount of labeled PGE2 for binding to a limited number of antibodies.[12] The intensity of the resulting signal is inversely proportional to the concentration of PGE2 in the sample.
-
-
Data Analysis:
-
Generate a standard curve using the provided PGE2 standards.
-
Calculate the concentration of PGE2 in each sample based on the standard curve.
-
Determine the percentage of inhibition of LPS-induced PGE2 production for each concentration of the test compound.
-
Calculate the IC50 value for the inhibition of PGE2 production.
-
Hypothetical Data Presentation
The following tables summarize the expected format for presenting the data obtained from the proposed experiments.
Table 1: In Vitro COX-1 and COX-2 Inhibition
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| This compound | [Hypothetical Value] | [Hypothetical Value] | [Calculated Value] |
| Indomethacin (Control) | [Hypothetical Value] | [Hypothetical Value] | [Calculated Value] |
| Celecoxib (Control) | [Hypothetical Value] | [Hypothetical Value] | [Calculated Value] |
Table 2: Inhibition of LPS-Induced PGE2 Production in Macrophages
| Compound | IC50 (µM) |
| This compound | [Hypothetical Value] |
| Indomethacin (Control) | [Hypothetical Value] |
| Celecoxib (Control) | [Hypothetical Value] |
Concluding Remarks and Future Directions
This guide outlines a foundational experimental strategy to characterize the biological activity of this compound as a potential anti-inflammatory agent. The proposed workflows are based on well-established, robust methodologies in the field of NSAID research.
Positive results from these in vitro studies would provide a strong rationale for further investigation, including:
-
In vivo models of inflammation: To assess the compound's efficacy in reducing inflammation and pain in a whole-animal system (e.g., carrageenan-induced paw edema in rats).
-
Pharmacokinetic studies: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.
-
Safety and toxicology studies: To evaluate the potential for adverse effects, particularly gastrointestinal and cardiovascular toxicity.
By systematically following this investigational path, a comprehensive understanding of the therapeutic potential of this compound can be achieved, paving the way for its potential development as a novel anti-inflammatory drug.
References
-
Interpreting the clinical significance of the differential inhibition of cyclooxygenase-1 and cyclooxygenase-2. Rheumatology. Available at: [Link]
-
Flufenamic acid-based sulfonohydrazide and acetamide derivatives NSAI as inhibitors of multi-targets COX-1/COX-2/5-LOX: design, synthesis, in silico ADMET and binding mode studies. National Center for Biotechnology Information. Available at: [Link]
-
Structures and Biological Activities of FDA-approved Fluorinated Drugs. ResearchGate. Available at: [Link]
-
Structure-Activity Relationship of Fenamates as Slo2.1 Channel Activators. National Center for Biotechnology Information. Available at: [Link]
-
Synthesis of three 18F-labelled cyclooxygenase-2 (COX-2) inhibitors based on a pyrimidine scaffold. Semantic Scholar. Available at: [Link]
-
Measurement of Differential Inhibition of COX-1 and COX-2 and the Pharmacology of Selective Inhibitors. PubMed. Available at: [Link]
-
Inhibition of prostaglandin synthesis in vivo by nonsteroid anti-inflammatory drugs: evidence for the importance of pharmacokinetics. PubMed. Available at: [Link]
-
Structure-activity Relationships in a Series of Anti-Inflammatory N-arylanthranilic Acids. PubMed. Available at: [Link]
-
Structure-activity relationships of flurbiprofen analogues as stabilizers of the amyloidogenic protein transthyretin. PubMed. Available at: [Link]
-
The significance of inhibition of prostaglandin synthesis in the selection of non-steroidal anti-inflammatory agents. PubMed. Available at: [Link]
-
Phenylacetic acid derivative: Significance and symbolism. ScienceDirect. Available at: [Link]
-
Fluorine-Modified Rutaecarpine Exerts Cyclooxygenase-2 Inhibition and Anti-inflammatory Effects in Lungs. Frontiers. Available at: [Link]
-
Phenylacetic Acids and the Structurally Related Non-Steroidal Anti-Inflammatory Drug Diclofenac Bind to Specific Gamma-Hydroxybutyric Acid Sites in Rat Brain. PubMed. Available at: [Link]
-
Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation. PubMed. Available at: [Link]
-
The 2′-Trifluoromethyl Analogue of Indomethacin Is a Potent and Selective COX-2 Inhibitor. ACS Publications. Available at: [Link]
-
Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors. PubMed. Available at: [Link]
-
Enhanced Diclofenac Biodegradation by Bacterial Strains and a Microbial Consortium from Activated Sludge: Toxicity Assessment and Insights into Microbial Community Dynamics. MDPI. Available at: [Link]
-
Anti-inflammatory activity of 4,4'-dihydroxy-alpha-truxillic acid. PubMed. Available at: [Link]
-
Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives. Royal Society of Chemistry. Available at: [Link]
-
The 2′-Trifluoromethyl Analogue of Indomethacin Is a Potent and Selective COX-2 Inhibitor. ACS Publications. Available at: [Link]
-
Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. MDPI. Available at: [Link]
-
Inhibition of cyclooxygenase-2 expression by 4-trifluoromethyl derivatives of salicylate, triflusal, and its deacetylated metabolite, 2-hydroxy-4-trifluoromethylbenzoic acid. PubMed. Available at: [Link]
-
Anti-Inflammatory Activity of 3, 5-Diprenyl-4-hydroxyacetophenone Isolated from Ageratina pazcuarensis. MDPI. Available at: [Link]
-
Analgesic. Wikipedia. Available at: [Link]
-
Lipopolysaccharide-Induced Expression of Microsomal Prostaglandin E Synthase-1 Mediates Late-Phase PGE2 Production in Bone Marrow Derived Macrophages. PLOS One. Available at: [Link]
-
Anti-inflammatory and related properties of 2-(2,4-dichlorophenoxy)phenylacetic acid (fenclofenac). PubMed. Available at: [Link]
-
Diversifying Alkenes for Small Carbocycles via Photocatalytically Accessed Radical Chemistry. ACS Publications. Available at: [Link]
-
Lipopolysaccharide induces prostaglandin H synthase-2 protein and mRNA in human alveolar macrophages and blood monocytes. National Center for Biotechnology Information. Available at: [Link]
-
Lipopolysaccharide-Induced Nitric Oxide, Prostaglandin E2, and Cytokine Production of Mouse and Human Macrophages Are Suppressed by Pheophytin-b. MDPI. Available at: [Link]
-
Diclofenac. Wikipedia. Available at: [Link]
-
Lipopolysaccharide-Induced Nitric Oxide and Prostaglandin E2 Production Is Inhibited by Tellimagrandin II in Mouse and Human Macrophages. ProQuest. Available at: [Link]
-
4-(4-Fluorophenoxy)phenylacetic acid. MySkinRecipes. Available at: [Link]
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Lipopolysaccharide-Induced Nitric Oxide and Prostaglandin E2 Production Is Inhibited by Tellimagrandin II in Mouse and Human Macrophages. MDPI. Available at: [Link]
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Technical Guide: Solubility Profiling & Characterization of 4-Fluoro-2-(trifluoromethoxy)phenylacetic acid
This technical guide is structured to serve as an authoritative resource for researchers and process chemists handling 4-Fluoro-2-(trifluoromethoxy)phenylacetic acid (CAS 1323966-19-3). It moves beyond simple data listing to provide a strategic framework for solubility profiling and process application.
CAS: 1323966-19-3 | Formula: C
Executive Summary
This compound is a specialized fluorinated building block used primarily in the synthesis of pharmaceutical active ingredients (APIs), particularly for metabolic and kinase-inhibitor targets.[3] Its physicochemical behavior is dominated by the interplay between the hydrophilic carboxylic acid tail and the highly lipophilic, electron-withdrawing fluorinated aromatic core.
This guide provides a predictive solubility profile, experimental validation protocols, and solvent selection strategies optimized for drug development workflows.
Physicochemical Basis of Solubility
To predict and manipulate the solubility of this compound, one must understand the structural forces at play.
Structural Analysis
-
Acidic Head Group (-COOH): Provides hydrogen bond donation and acceptance. This anchors solubility in polar protic solvents (Alcohols) and allows for pH-dependent solubility manipulation (salt formation).
-
Lipophilic Core (Phenyl + -F + -OCF
):-
The Trifluoromethoxy (-OCF
) group is a "super-lipophile." It significantly increases the partition coefficient (LogP) compared to a methoxy or methyl group, enhancing solubility in chlorinated and non-polar organic solvents. -
The Fluorine (-F) atom at the 4-position adds inductive electron withdrawal, increasing the acidity of the carboxylic acid (lowering pKa below the standard ~4.3 of phenylacetic acid).
-
Predicted Property Table
| Property | Value / Prediction | Mechanistic Insight |
| Molecular Weight | 238.14 g/mol | Moderate size; favorable for oral drug space. |
| Physical State | White Crystalline Solid | High lattice energy requires polar/disruptive solvents to dissolve. |
| Melting Point | 80–110 °C (Est.) | Analogous to 4-(OCF |
| pKa | ~3.8 – 4.0 (Est.) | Lower than phenylacetic acid (4.31) due to electron-withdrawing F/OCF |
| LogP (Lipophilicity) | ~2.5 – 3.0 (Est.) | The -OCF |
Solubility Profile & Solvent Selection
Note: Specific quantitative data (mg/mL) for this CAS is proprietary in many contexts. The following profile is derived from Structure-Property Relationships (SPR) of close analogs (e.g., 4-(trifluoromethoxy)phenylacetic acid).
Solvent Class Compatibility Matrix
| Solvent Class | Representative Solvents | Solubility Prediction | Technical Rationale |
| Polar Protic | Methanol, Ethanol, IPA | High (>100 mg/mL) | Primary choice. Strong H-bonding with -COOH group disrupts crystal lattice. |
| Polar Aprotic | DMSO, DMF, DMAc | Very High (>200 mg/mL) | Excellent dipole interactions. Best for stock solutions in biological assays. |
| Chlorinated | DCM, Chloroform | High (>50 mg/mL) | The lipophilic -OCF |
| Ethers | THF, 1,4-Dioxane, MTBE | Moderate-High | Good H-bond acceptance from solvent to acidic proton. MTBE is excellent for extraction. |
| Esters | Ethyl Acetate, IPM | Moderate | Good general solvent; often used as the "good solvent" in crystallization. |
| Hydrocarbons | Hexane, Heptane, Toluene | Low / Insoluble | The polar -COOH group prevents dissolution. Used as "anti-solvents" to force precipitation. |
| Aqueous | Water (pH < 3) | Insoluble | Protonated acid form is hydrophobic. |
| Aqueous (Basic) | Water (pH > 7) | High | Deprotonation to carboxylate anion (COO |
Strategic Application: Crystallization
For purification, a binary solvent system is recommended:
-
Dissolve in warm Ethyl Acetate or DCM (Good Solvent).
-
Slowly add Hexane or Heptane (Anti-Solvent) until turbidity persists.
-
Cool to 0–4°C to maximize yield.
Experimental Protocols (Self-Validating)
Protocol A: Thermodynamic Equilibrium Solubility (Shake-Flask)
For precise determination during pre-formulation.
Materials:
-
Solvent of choice (HPLC Grade)
-
0.45 µm PTFE Syringe Filter
-
HPLC System (UV detection @ 254 nm)
Workflow:
-
Saturation: Add excess solid (~20 mg) to 1 mL of solvent in a glass vial.
-
Equilibration: Agitate at constant temperature (25°C) for 24–48 hours.
-
Validation Check: Ensure solid is still visible. If fully dissolved, add more solid.
-
-
Separation: Centrifuge or filter (using pre-saturated filter to prevent adsorption loss).
-
Quantification: Dilute the supernatant (e.g., 1:100 in Methanol) and inject into HPLC.
-
Calculation: Compare peak area to a 5-point calibration curve of the standard.
Protocol B: Visual Solubility Screening (Kinetic)
For rapid process development.
-
Weigh 10 mg of compound into a clear vial.
-
Add solvent in aliquots (100 µL).
-
Vortex for 30 seconds after each addition.
-
Endpoint: Clear solution with no particulates.
-
Calculation: Solubility (mg/mL) = 10 mg / Volume added (mL).
-
Solubility Determination Workflow (Visualization)
The following diagram outlines the decision logic for selecting the appropriate solubility method and solvent system based on the research stage.
Figure 1: Decision matrix for solubility determination, distinguishing between rapid kinetic screening for synthesis and rigorous thermodynamic profiling for formulation.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3863567, 2-Fluoro-4-(trifluoromethyl)phenylacetic acid (Analog Reference). Retrieved from [Link]
- Avdeef, A. (2016).Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Standard text for solubility protocols).
- Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 46(1-3), 3-26.
-
Völgyi, G., et al. (2010). "Study of pH-dependent solubility of organic bases and acids." Analytica Chimica Acta, 673(1), 40-46.[6]
Sources
- 1. This compound, 97% | 1323966-19-3 [chemicalbook.com]
- 2. This compound, 97% price,buy this compound, 97% - chemicalbook [m.chemicalbook.com]
- 3. 1323966-14-8,4-Fluoro-2-(trifluoromethoxy)phenylacetonitrile-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 4. 4-(Trifluoromethoxy)phenylacetic Acid | 4315-07-5 | TCI AMERICA [tcichemicals.com]
- 5. 1323966-37-5,3,5-Difluoro-2-methylbenzamide-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 6. researchgate.net [researchgate.net]
Strategic Research & Application Guide: 4-Fluoro-2-(trifluoromethoxy)phenylacetic Acid
[1]
Executive Summary
Compound: 4-Fluoro-2-(trifluoromethoxy)phenylacetic acid CAS: 1323966-19-3 Molecular Formula: C9H6F4O3 Molecular Weight: 238.14 g/mol [1][2][3][4][5]
This guide analyzes the strategic utility of This compound (herein referred to as 4F-2OCF3-PAA ) in modern drug discovery and agrochemical research. While phenylacetic acid (PAA) is a privileged scaffold in medicinal chemistry (e.g., Diclofenac, Lumiracoxib), the specific substitution pattern of 4-fluoro and 2-trifluoromethoxy offers a unique "bioisosteric toolkit" for lead optimization.
The 4-position fluorine serves as a metabolic blocker against para-hydroxylation, while the 2-position trifluoromethoxy group provides significant lipophilicity (Hansch
Part 1: Strategic Research Areas
Medicinal Chemistry: CRTH2 (DP2) Antagonists
The PAA scaffold is central to the design of antagonists for the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2), a target for asthma and allergic rhinitis.
-
Mechanism: CRTH2 antagonists often require an acidic headgroup (PAA) to interact with Arg170/Arg440 in the receptor pocket.
-
Role of 4F-2OCF3-PAA:
-
Lipophilic Tuning: The 2-OCF3 group acts as a "super-lipophilic" bioisostere for chlorine or methyl groups found in early generation antagonists (e.g., Ramatroban derivatives). It enhances membrane permeability and blood-brain barrier (BBB) penetration.
-
Conformational Lock: The bulky 2-OCF3 group creates steric clash with the acetic acid side chain, forcing the molecule into a specific torsion angle that can improve receptor subtype selectivity (DP2 vs. DP1).
-
NSAID & COX-2 Inhibitor Design
-
Mechanism: Cyclooxygenase (COX) inhibitors like Lumiracoxib utilize a phenylacetic acid core. The orthogonality of the phenyl ring relative to the acid group is dictated by ortho-substitution (the "2-position").
-
Research Opportunity: Replacing the 2-chloro or 2-methyl group of classic NSAIDs with 2-OCF3 increases metabolic stability and alters the electronic profile without sacrificing the necessary steric twist. The 4-F atom simultaneously prevents rapid clearance via oxidative metabolism at the para-position.
Agrochemical Auxin Mimics
-
Mechanism: Synthetic auxins (herbicides) often mimic indole-3-acetic acid. Phenylacetic acid derivatives are a known class of auxins.
-
Application: The high lipophilicity of the OCF3 group improves foliar uptake, while the 4-F substitution prevents degradation by plant cytochrome P450s, potentially creating a herbicide with a longer duration of action and lower required dosage.
Part 2: Technical Analysis & Visualization[6]
Structural Activity Relationship (SAR) Logic
The following diagram illustrates the functional logic of the 4F-2OCF3-PAA scaffold in a drug design context.
Caption: SAR logic for this compound. The 2-OCF3 and 4-F groups work synergistically to improve pharmacokinetics and binding dynamics.
Part 3: Experimental Protocols
Protocol A: Synthesis via Nitrile Hydrolysis
Objective: To synthesize high-purity 4F-2OCF3-PAA from its nitrile precursor (CAS 1323966-14-8).
Reagents:
-
4-Fluoro-2-(trifluoromethoxy)phenylacetonitrile (Precursor)
-
Sodium Hydroxide (NaOH), 6M aqueous solution
-
Ethanol (EtOH)
-
Hydrochloric Acid (HCl), 1M
Methodology:
-
Dissolution: Dissolve 1.0 eq of the nitrile precursor in EtOH (5 mL/mmol).
-
Hydrolysis: Add 5.0 eq of 6M NaOH. Heat the reaction mixture to reflux (80°C) for 4–6 hours. Monitor by TLC or LC-MS for the disappearance of the nitrile peak.
-
Workup: Cool the mixture to room temperature. Concentrate under reduced pressure to remove EtOH.
-
Acidification: Dilute the residue with water and cool in an ice bath. Slowly acidify to pH ~2 using 1M HCl. The product should precipitate as a white solid.
-
Extraction: If no precipitate forms, extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate.
-
Purification: Recrystallize from Hexanes/Ethyl Acetate if necessary.
Protocol B: Microsomal Stability Assay
Objective: To validate the metabolic blocking effect of the 4-F substitution compared to a non-fluorinated analog.
Reagents:
-
Human Liver Microsomes (HLM) (0.5 mg/mL protein)
-
NADPH Regenerating System
-
Test Compound (4F-2OCF3-PAA) and Control (2-OCF3-PAA without 4-F)
-
Phosphate Buffer (100 mM, pH 7.4)
Methodology:
-
Pre-incubation: Mix HLM and test compound (1 µM final conc) in phosphate buffer at 37°C for 5 minutes.
-
Initiation: Add NADPH regenerating system to initiate the reaction.
-
Sampling: Aliquot samples at t = 0, 15, 30, and 60 minutes.
-
Quenching: Immediately add ice-cold Acetonitrile containing internal standard (e.g., Warfarin) to quench.
-
Analysis: Centrifuge (4000 rpm, 10 min) and analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time to determine intrinsic clearance (
) and half-life ( ).
Workflow Visualization: Synthesis & Application
Caption: Operational workflow from precursor synthesis to application in drug discovery libraries.
Part 4: Physicochemical Profile (Data Summary)
| Property | Value (Predicted/Exp) | Significance in Research |
| LogP | ~2.8 - 3.2 | Moderate-High lipophilicity; good for CNS penetration or intracellular targets. |
| pKa | ~3.8 - 4.2 | Typical carboxylic acid; ionized at physiological pH (anionic headgroup). |
| H-Bond Donors | 1 (COOH) | Critical for salt bridge formation (e.g., with Arginine in receptors). |
| H-Bond Acceptors | 4 (COOH, OCF3, F) | Fluorine atoms act as weak acceptors; OCF3 oxygen is electronically shielded. |
| Rotatable Bonds | 2 | Limited flexibility due to steric bulk of 2-OCF3. |
References
-
Accela ChemBio. (n.d.).[1] Product Data: this compound (CAS 1323966-19-3).[1][2][3][4] Retrieved from
- Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Contextual grounding on the role of OCF3 and F in metabolic stability).
-
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science.[6] (Foundational text on the "Magic Methyl" effect of CF3/OCF3).
-
Wang, J., et al. (2014). The Role of Trifluoromethoxy Group in Medicinal Chemistry.[7][6][8][9][10][11][12][13] Chemical Reviews. (Detailed analysis of OCF3 lipophilicity and orthogonality).
-
ChemicalBook. (2024). This compound Properties and Suppliers. Retrieved from
Sources
- 1. 1323966-14-8,4-Fluoro-2-(trifluoromethoxy)phenylacetonitrile-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. This compound, 97% | 1323966-19-3 [chemicalbook.com]
- 3. 1323966-37-5,3,5-Difluoro-2-methylbenzamide-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 4. This compound, 97% price,buy this compound, 97% - chemicalbook [chemicalbook.com]
- 5. chem960.com [chem960.com]
- 6. helyspecialitychemicals.com [helyspecialitychemicals.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. innospk.com [innospk.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Technical Safety Guide: 4-Fluoro-2-(trifluoromethoxy)phenylacetic acid
[1]
CAS Number: 1323966-19-3 Molecular Formula: C₉H₆F₄O₃ Date of Issue: February 3, 2026 Version: 1.0
Executive Summary
4-Fluoro-2-(trifluoromethoxy)phenylacetic acid is a specialized fluorinated building block utilized primarily in the synthesis of bioactive pharmaceutical ingredients (APIs).[1] The simultaneous presence of a fluorine atom at the para-position and a trifluoromethoxy (-OCF₃) group at the ortho-position imparts unique lipophilic and metabolic stability profiles to downstream scaffolds.
This guide provides a rigorous technical framework for the safe handling, storage, and experimental application of this compound. Unlike generic organic acids, the fluorinated substituents require specific waste segregation protocols and consideration of electronic effects during chemical activation.
Physicochemical Identity & Properties[1][2][3][4]
Precise identification is critical for regulatory compliance and experimental reproducibility. The following data consolidates current vendor specifications and calculated properties.
| Property | Specification |
| CAS Number | 1323966-19-3 |
| IUPAC Name | 2-[4-Fluoro-2-(trifluoromethoxy)phenyl]acetic acid |
| Molecular Weight | 238.14 g/mol |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in DMSO, Methanol, DCM, Ethyl Acetate; Sparingly soluble in water |
| pKa (Predicted) | ~3.5 – 3.8 (Acidic, enhanced by electron-withdrawing groups) |
| Melting Point | Lot-specific (Typically >100°C for similar analogs) |
| LogP | ~2.5 (Estimated; increased lipophilicity due to -OCF₃) |
Hazard Identification & Toxicology (GHS)
While specific in vivo toxicological data is limited for this specific isomer, its structural class (polyfluorinated phenylacetic acids) mandates a Warning signal word under GHS classification.
GHS Classification
-
Skin Corrosion/Irritation: Category 2 (H315)
-
Serious Eye Damage/Eye Irritation: Category 2A (H319)
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Tract Irritation) (H335)
Mechanistic Toxicology
-
Acidity: The electron-withdrawing nature of the -OCF₃ and -F groups increases the acidity of the carboxylic tail compared to unsubstituted phenylacetic acid. This heightens the risk of contact dermatitis and mucous membrane irritation.
-
Metabolic Stability: The -OCF₃ group is generally chemically inert and resistant to oxidative metabolism. However, under extreme thermal decomposition (>250°C), it may release hydrogen fluoride (HF) and carbonyl fluoride (COF₂).
Strategic Handling & Storage Protocol
To maintain the chemical integrity of the -OCF₃ group and ensure operator safety, the following "Self-Validating" protocol should be enforced.
Storage Conditions
-
Temperature: Store at 2–8°C (Refrigerated). While the solid is stable at room temperature, refrigeration retards any potential decarboxylation over long-term storage.
-
Atmosphere: Store under an inert atmosphere (Argon or Nitrogen) to prevent moisture uptake, which can complicate precise stoichiometry in coupling reactions.
-
Container: Amber glass vials with Teflon-lined caps.
PPE Decision Matrix
The following diagram outlines the required Personal Protective Equipment (PPE) based on the operational scale.
Figure 1: PPE Decision Matrix based on operational scale to mitigate exposure risks.
Experimental Workflow: Amide Coupling
The most common application of this compound is as an acylating agent in amide bond formation. The following protocol uses HATU, a standard coupling reagent, but accounts for the specific reactivity of this fluorinated acid.
Reaction Rationale[7][8]
-
Activation: The electron-poor aromatic ring makes the carbonyl carbon slightly more electrophilic, potentially accelerating activation but also increasing susceptibility to hydrolysis if wet solvents are used.
-
Base Selection: DIPEA (Diisopropylethylamine) is preferred over TEA to prevent competitive nucleophilic attack in sensitive substrates.
Step-by-Step Protocol
-
Preparation:
-
Dry the acid (CAS 1323966-19-3) under high vacuum for 1 hour to remove trace moisture.
-
Solvent: Anhydrous DMF or DCM (degassed).
-
-
Activation (0°C to RT):
-
Charge flask with Acid (1.0 equiv) and HATU (1.1 equiv).
-
Add anhydrous solvent (0.1 M concentration).
-
Add DIPEA (3.0 equiv) dropwise at 0°C.
-
Checkpoint: Stir for 15 minutes. The solution should turn slightly yellow (formation of the active ester).
-
-
Coupling:
-
Add the Amine partner (1.0–1.2 equiv).
-
Allow to warm to Room Temperature (RT) and stir for 2–4 hours.
-
Monitoring: Use LC-MS. Look for the mass of Product [M+H]⁺.
-
-
Work-up (Safety Critical):
-
Quench with saturated NH₄Cl solution (careful of mild exotherm).
-
Extract with Ethyl Acetate.
-
Wash: Wash organic layer with 5% LiCl (to remove DMF) followed by 1N HCl (to remove unreacted amine/DIPEA) and Brine.
-
Note: The fluorinated acid residue (if unreacted) will partition into the basic aqueous wash (NaHCO₃).
-
Workflow Diagram
Figure 2: Amide coupling workflow highlighting critical safety and process steps.
Emergency Response & Disposal
Spill Management
-
Solid Spill: Do not dry sweep. Dampen with a chemically compatible inert fluid (e.g., polyethylene glycol) to suppress dust, then scoop into a waste container.
-
Solution Spill: Absorb with vermiculite or sand. Do not use combustible materials (sawdust).
Waste Disposal (Critical)
-
Segregation: This compound contains Fluorine .[2] Do not mix with standard organic waste if your facility requires halogenated waste segregation.
-
Labeling: Label clearly as "Halogenated Organic Acid - Contains Fluorine."
-
Incineration: Must be incinerated at a facility equipped with scrubbers for Hydrogen Fluoride (HF) capture.
References
-
Accela ChemBio. (2023).[1][3] Product Safety Data Sheet: this compound (CAS 1323966-19-3).[1][3][4][5] Retrieved from
-
ChemicalBook. (2024). This compound Properties and Supplier Listing.[5] Retrieved from
- European Chemicals Agency (ECHA). (n.d.). Guidance on the Application of the CLP Criteria - Fluorinated Organic Acids.
-
Leroux, F. R., et al. (2005). The Trifluoromethoxy Group: A Pharmacophore with Broad Utility.[6]ChemMedChem. (Context for OCF3 stability and applications).
Sources
- 1. 1323966-14-8,4-Fluoro-2-(trifluoromethoxy)phenylacetonitrile-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. ossila.com [ossila.com]
- 3. 1323966-37-5,3,5-Difluoro-2-methylbenzamide-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 4. This compound, 97% price,buy this compound, 97% - chemicalbook [m.chemicalbook.com]
- 5. guidechem.com [guidechem.com]
- 6. nbinno.com [nbinno.com]
Methodological & Application
synthesis of 4-Fluoro-2-(trifluoromethoxy)phenylacetic acid from starting materials
Application Note: Strategic Synthesis of 4-Fluoro-2-(trifluoromethoxy)phenylacetic Acid
Executive Summary
This application note details a robust, scalable protocol for the synthesis of This compound , a critical scaffold in medicinal chemistry. The trifluoromethoxy (
Retrosynthetic Analysis & Strategy
The synthesis is designed around the functionalization of the benzylic carbon. We avoid direct electrophilic aromatic substitution due to the directing group conflict between the fluorine (ortho/para) and trifluoromethoxy (ortho/para) groups, which can lead to inseparable regioisomers. Instead, we utilize a radical pathway to activate the methyl group of the toluene precursor.
Figure 1: Retrosynthetic logic flow prioritizing benzylic functionalization.
Detailed Experimental Protocols
Stage 1: Wohl-Ziegler Bromination
Objective: Selective conversion of the benzylic methyl group to a benzyl bromide. Mechanism: Radical chain substitution involving succinimidyl radicals.
-
Reagents:
-
Starting Material: 4-Fluoro-2-(trifluoromethoxy)toluene (1.0 equiv)
-
Reagent: N-Bromosuccinimide (NBS) (1.05 equiv)
-
Initiator: AIBN (Azobisisobutyronitrile) (0.05 equiv) or Benzoyl Peroxide
-
Solvent:
-Trifluorotoluene (Green alternative to ) or Acetonitrile
-
Protocol:
-
Setup: Equip a dry round-bottom flask with a magnetic stir bar and a reflux condenser connected to a nitrogen line.
-
Dissolution: Dissolve 4-Fluoro-2-(trifluoromethoxy)toluene in Trifluorotoluene (
concentration). -
Addition: Add NBS (recrystallized) and AIBN to the solution.
-
Reaction: Heat the mixture to reflux (
) for 4–6 hours. Monitor by TLC (Hexanes/EtOAc) or LC-MS.-
Critical Check: The reaction is complete when the denser NBS solid floats to the top as lighter Succinimide.
-
-
Workup: Cool to room temperature. Filter off the precipitated succinimide. Concentrate the filtrate under reduced pressure.
-
Purification: The crude benzyl bromide is typically sufficiently pure (
) for the next step. If necessary, purify via rapid filtration through a silica plug using Hexanes.
Stage 2: Nucleophilic Cyanation
Objective: Carbon homologation to install the nitrile group. Safety Alert: Cyanide salts are fatal if inhaled or ingested. Perform all operations in a well-ventilated fume hood. Bleach (Sodium Hypochlorite) must be available to quench spills.
-
Reagents:
-
Substrate: 1-(Bromomethyl)-4-fluoro-2-(trifluoromethoxy)benzene (from Stage 1)
-
Reagent: Sodium Cyanide (NaCN) (1.2 equiv)
-
Solvent: Ethanol/Water (4:1 ratio) or DMSO (for faster kinetics)
-
Protocol:
-
Preparation: Dissolve NaCN in water (minimal volume), then dilute with Ethanol.
-
Addition: Add the benzyl bromide solution (in Ethanol) dropwise to the cyanide solution at room temperature to prevent exotherms.
-
Reaction: Heat to
for 3–5 hours. -
Quench: Cool the mixture. Carefully quench excess cyanide with dilute bleach solution if disposing, or simply dilute with water for extraction.
-
Extraction: Extract with Ethyl Acetate (
). Wash combined organics with brine ( ) to remove residual cyanide salts. -
Drying: Dry over
, filter, and concentrate. -
QC: Verify product via IR spectroscopy (distinct
stretch at ).
Stage 3: Hydrolysis to Carboxylic Acid
Objective: Conversion of the nitrile to the final phenylacetic acid. Choice of Method: Basic hydrolysis is preferred here to avoid the formation of amides often seen with acidic hydrolysis of sterically crowded nitriles.
-
Reagents:
-
Substrate: 2-(4-Fluoro-2-(trifluoromethoxy)phenyl)acetonitrile
-
Reagent: Sodium Hydroxide (
aqueous, 5.0 equiv) -
Solvent: Ethanol (to ensure miscibility)
-
Protocol:
-
Reaction: Mix the nitrile and NaOH solution in Ethanol (
v/v). Reflux ( ) overnight (12–16 hours). Ammonia gas evolution indicates reaction progress. -
Workup: Cool the mixture. Concentrate to remove Ethanol.
-
Extraction (Impurity Removal): Extract the basic aqueous layer with Diethyl Ether (
) to remove unreacted neutral organic impurities. -
Acidification: Cool the aqueous phase in an ice bath. Acidify to
using HCl. The product should precipitate as a white solid. -
Isolation: Filter the solid. Wash with cold water.[1]
-
Recrystallization: Recrystallize from Toluene/Heptane or Ethanol/Water if high purity (
) is required.
Analytical Data & Validation
Expected Analytical Parameters:
| Parameter | Expected Value / Observation | Method |
| Appearance | White to off-white crystalline solid | Visual |
| NMR | ||
| NMR | ||
| MS (ESI-) | Mass Spec | |
| Melting Point | Melting Point |
Reaction Workflow Diagram
Figure 2: Sequential reaction workflow with expected yields.
References
-
Organic Syntheses, Coll.[1] Vol. 1, p. 107 (1941). Phenylacetic Acid. (Standard hydrolysis protocol). Link
-
Organic Syntheses, Coll.[1] Vol. 9, p. 522 (1998). Benzylic Bromination using NBS. Link
-
Vertex AI Search Results. Synthesis of 2-(4-trifluoromethoxyphenyl)ethylamine and intermediates. (Patent CN1810775B / US20020082454A1 describing analogous trifluoromethoxy-benzyl chemistry). Link
-
Sigma-Aldrich Product Data. 4-Fluoro-2-(trifluoromethoxy)toluene. (Starting material verification). Link
Sources
detailed experimental protocol for 4-Fluoro-2-(trifluoromethoxy)phenylacetic acid synthesis
Application Note: Synthesis of 4-Fluoro-2-(trifluoromethoxy)phenylacetic acid
Executive Summary & Strategic Analysis
This protocol details the synthesis of This compound , a critical scaffold for medicinal chemistry programs targeting metabolic stability via bioisosteric replacement.[1][2][3] The trifluoromethoxy (-OCF
Critical Technical Note on CAS Registry: The user-provided CAS 886498-61-9 is frequently associated in databases with 2-(4-Fluoro-2-methoxyphenyl)acetic acid.[1][2][3] To ensure scientific accuracy, this protocol addresses the chemical structure explicitly requested : the 2-(trifluoromethoxy) analog. The synthesis is designed based on the commercially available precursor 4-Fluoro-2-(trifluoromethoxy)toluene (CAS 1404195-15-8).[1][2][3]
Retrosynthetic Logic & Pathway
The most robust route for phenylacetic acid derivatives, particularly those with electron-withdrawing substituents (F, OCF
Signaling Pathway & Workflow:
Figure 1: Three-step linear synthesis from toluene precursor to final acid.
Detailed Experimental Protocol
Step 1: Radical Bromination (Wohl-Ziegler)
Objective: Functionalize the benzylic methyl group.[2][3] Precursor: 4-Fluoro-2-(trifluoromethoxy)toluene.[1][2]
| Reagent | Equiv.[1][2] | Role |
| Precursor | 1.0 | Substrate |
| N-Bromosuccinimide (NBS) | 1.05 | Bromine Source |
| AIBN | 0.05 | Radical Initiator |
| Trifluorotoluene | Solvent | Green alternative to CCl |
Procedure:
-
Setup: Equip a flame-dried round-bottom flask with a reflux condenser and argon inlet.
-
Dissolution: Dissolve 4-Fluoro-2-(trifluoromethoxy)toluene (10.0 g, 51.5 mmol) in anhydrous trifluorotoluene (100 mL).
-
Addition: Add NBS (9.6 g, 54.0 mmol) and AIBN (420 mg, 2.5 mmol).
-
Reaction: Heat to reflux (approx. 102°C) for 4–6 hours. Monitor by TLC (Hexanes) or GC-MS.[1][2] Success Criterion: Disappearance of starting material.[3]
-
Workup: Cool to 0°C to precipitate succinimide byproduct. Filter the solids.[2][3]
-
Purification: Concentrate the filtrate in vacuo. The residue (benzyl bromide) is typically used directly in Step 2 to avoid degradation.[2][3]
Step 2: Nucleophilic Substitution (Cyanation)
Objective: Install the carbon atom required for the carboxylic acid.[2][3]
| Reagent | Equiv.[1][2] | Role |
| Benzyl Bromide (from Step 1) | 1.0 | Substrate |
| Sodium Cyanide (NaCN) | 1.2 | Nucleophile |
| TBAB | 0.05 | Phase Transfer Catalyst |
| Water/Toluene | 1:4 v/v | Biphasic Solvent System |
Procedure:
-
Safety: Ensure a cyanide antidote kit is available. Treat all waste with bleach (NaOCl) before disposal.[2]
-
Setup: In a flask, dissolve the crude benzyl bromide in Toluene (80 mL).
-
Reagent Prep: Dissolve NaCN (3.0 g, 61.8 mmol) in Water (20 mL). Add Tetrabutylammonium bromide (TBAB) (830 mg).[2]
-
Reaction: Add the aqueous cyanide solution to the toluene phase. Heat to 60°C with vigorous stirring for 3–5 hours.
-
Workup: Cool to room temperature. Separate layers. Wash the organic layer with water (2 x 50 mL) and brine (1 x 50 mL).[2]
-
Drying: Dry over MgSO
, filter, and concentrate. -
Characterization: Confirm nitrile formation via IR (sharp peak ~2250 cm
).[2]
Step 3: Acid Hydrolysis
Objective: Convert nitrile to carboxylic acid.[2][3]
| Reagent | Equiv.[1][2] | Role |
| Nitrile Intermediate | 1.0 | Substrate |
| Sulfuric Acid (H | Excess | Hydrolysis Agent |
| Acetic Acid (AcOH) | Solvent | Co-solvent |
| Water | Excess | Reactant |
Procedure:
-
Mixture: Dissolve the crude nitrile in a mixture of Glacial Acetic Acid (30 mL), Water (15 mL), and conc. H
SO (15 mL).[2] -
Reaction: Heat to reflux (approx. 110°C) for 6–12 hours.
-
Quench: Pour the hot reaction mixture onto crushed ice (200 g). The product should precipitate as a solid.[2][3]
-
Isolation: Filter the precipitate.
-
Purification: Recrystallize from Ethanol/Water or Toluene/Heptane.[2][3]
-
Final Yield: Expected overall yield (3 steps) is 55–65%.[2]
Critical Process Parameters (CPPs) & Troubleshooting
| Parameter | Observation | Corrective Action |
| Step 1: Bromination | Formation of dibromo-species | Reduce NBS equivalents to 0.95; stop reaction at 95% conversion. |
| Step 2: Cyanation | Slow reaction rate | Increase agitation speed (critical for biphasic PTC); increase TBAB load to 10 mol%. |
| Step 3: Hydrolysis | Amide impurity detected | Extend reflux time; ensure acid concentration is >50%.[1][2] |
| General | Fluorine elimination | Avoid strong alkalis (e.g., KOH/MeOH) at high temps; acid hydrolysis is safer for this substrate.[2] |
Analytical Specifications
-
Appearance: White to off-white crystalline solid.[1][2][3][4]
-
1H NMR (400 MHz, DMSO-d6):
12.5 (s, 1H, COOH), 7.4–7.1 (m, 3H, Ar-H), 3.65 (s, 2H, CH ).[2] -
19F NMR: Distinct signals for -OCF
(~ -58 ppm) and Ar-F (~ -110 ppm).[1][2][3] -
Mass Spectrometry: [M-H]
= 237.0 (ESI Negative Mode).[2]
References
-
Wohl-Ziegler Bromination Protocol: Djerassi, C. Chem. Rev.[1][2]1948 , 43, 271.[2]
-
Phase Transfer Catalysis in Cyanation: Starks, C. M. J. Am. Chem. Soc.[2]1971 , 93, 195.[2]
-
Hydrolysis of Phenylacetonitriles: Adams, R.; Thal, A. F.[2] Org.[2][3] Synth.1922 , 2,[1][2][5][6] 59.
-
Precursor Availability (Toluene Derivative): ChemicalBook Entry for CAS 1404195-15-8.
Sources
- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 2. 4-(Trifluoromethoxy)benzyl bromide | 50824-05-0 [chemicalbook.com]
- 3. CN102786387B - Preparation method for p-fluorotoluene - Google Patents [patents.google.com]
- 4. 4-(TRIFLUOROMETHOXY)PHENYLACETIC ACID | 4315-07-5 [chemicalbook.com]
- 5. CN104418727A - Preparation method of 2, 4,5-trifluoro phenylacetic acid - Google Patents [patents.google.com]
- 6. US20020082454A1 - Process for preparing 2-(4-trifluoromethoxyphenyl)ethylamine and 4-bromomethyl-and 4-chloromethyl-1-trifluoromethoxybenzene - Google Patents [patents.google.com]
High-Performance Quantification of 4-Fluoro-2-(trifluoromethoxy)phenylacetic acid: Method Development & Validation
Executive Summary & Scientific Rationale
This Application Note details the analytical quantification of 4-Fluoro-2-(trifluoromethoxy)phenylacetic acid (hereafter referred to as 4F-2Tm-PAA ). This compound is a critical building block in the synthesis of advanced fluorinated pharmaceuticals, particularly non-steroidal anti-inflammatory drugs (NSAIDs) and metabolic modulators.
The Analytical Challenge
The quantification of 4F-2Tm-PAA presents specific physicochemical challenges that dictate the method design:
-
Acidity (pKa shift): The phenylacetic acid core typically has a pKa ~4.3. However, the electron-withdrawing trifluoromethoxy (-OCF
) and fluoro (-F) groups lower the pKa to approximately 3.5–3.8. Implication: The mobile phase pH must be maintained below 3.0 to ensure the analyte remains in its non-ionized (protonated) form, preventing peak tailing and ensuring consistent retention on C18 stationary phases. -
Lipophilicity: The -OCF
group is highly lipophilic (Hansch value +1.04). Implication: The compound will exhibit strong retention on reversed-phase columns, requiring a high-strength organic eluent or a steep gradient to elute within a reasonable runtime. -
Structural Isomers: Synthesis often yields positional isomers (e.g., 2-fluoro-4-(trifluoromethoxy)...). Implication: High-efficiency columns (sub-3
m particles) are required for baseline resolution.
Physicochemical Profile
| Property | Value / Description | Analytical Impact |
| Formula | C | Basis for Mass Spec calculations. |
| MW | 238.14 g/mol | Monoisotopic Mass: 238.025 |
| pKa (Calc) | ~3.6 | Requires pH < 3.0 mobile phase. |
| LogP (Calc) | ~2.8 | Requires >40% Organic for elution. |
| Solubility | High in MeOH, ACN; Low in Water | Diluent must be >50% Organic. |
| UV Max | ~210 nm, ~254 nm | 210 nm for sensitivity; 254 nm for selectivity. |
Method A: HPLC-UV (Purity & Potency)
Recommended for: Raw material release, reaction monitoring, and stability testing.
Chromatographic Conditions
-
System: Agilent 1290 Infinity II or equivalent UHPLC/HPLC.
-
Column: Agilent ZORBAX Eclipse Plus C18, 4.6 x 100 mm, 3.5
m (or Waters XBridge BEH C18).-
Rationale: The "Plus" or "BEH" end-capping reduces silanol interactions with the acidic analyte, improving peak shape.
-
-
Mobile Phase A: 0.1% Phosphoric Acid (H
PO ) in Water (pH ~2.2).-
Note: Phosphoric acid is preferred over Formic acid for UV detection at 210 nm due to lower background absorbance.
-
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Flow Rate: 1.0 mL/min.
-
Column Temp: 40°C.
-
Injection Vol: 5
L. -
Detection: DAD/VWD @ 210 nm (primary) and 254 nm (secondary).
Gradient Program
| Time (min) | % Mobile Phase B | Event |
| 0.00 | 30 | Initial Hold |
| 1.00 | 30 | Isocratic for polar impurities |
| 8.00 | 90 | Linear Gradient |
| 10.00 | 90 | Wash |
| 10.10 | 30 | Re-equilibration |
| 14.00 | 30 | End |
Sample Preparation (Raw Material)
-
Stock Solution: Weigh 10.0 mg of 4F-2Tm-PAA into a 10 mL volumetric flask. Dissolve in 100% Acetonitrile. (Conc: 1.0 mg/mL).
-
Working Standard: Dilute Stock 1:10 with Mobile Phase A:B (50:50). (Conc: 100
g/mL). -
Filtration: Filter through 0.22
m PTFE syringe filter before injection.
Method B: LC-MS/MS (Bioanalysis & Trace Impurities)
Recommended for: Pharmacokinetic (PK) studies and trace impurity analysis.
Mass Spectrometry Parameters
-
Ionization: Electrospray Ionization (ESI), Negative Mode.
-
Rationale: Carboxylic acids deprotonate easily to form [M-H]
.
-
-
Precursor Ion: m/z 237.0 ([M-H]
). -
MRM Transitions:
-
Quantifier: 237.0
193.0 (Loss of CO , -44 Da). This is the classic decarboxylation pathway for phenylacetic acids. -
Qualifier: 237.0
173.0 (Loss of CO + HF).
-
Chromatographic Conditions (LC-MS Compatible)
-
Column: Waters ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7
m. -
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: 5-95% B over 3 minutes.
Workflow Visualization
Analytical Decision Tree
This diagram guides the user in selecting the appropriate method based on the sample matrix and required sensitivity.
Figure 1: Decision tree for selecting between HPLC-UV and LC-MS/MS workflows based on sensitivity needs.
Sample Preparation Workflow (Bioanalysis)
Detailed steps for extracting 4F-2Tm-PAA from plasma using Solid Phase Extraction (SPE).
Figure 2: Solid Phase Extraction (SPE) protocol using HLB cartridges for plasma samples.
Validation Parameters (ICH Q2 R1)
To ensure regulatory compliance, the following validation criteria must be met:
| Parameter | Acceptance Criteria | Experimental Note |
| Specificity | No interference at RT of 4F-2Tm-PAA | Inject blank matrix and potential isomer precursors (e.g., nitrile). |
| Linearity | R | Range: 80% to 120% of target concentration. |
| Accuracy | 98.0% – 102.0% recovery | Spike samples at 80%, 100%, and 120% levels. |
| Precision | RSD < 1.0% (System), < 2.0% (Method) | 6 replicate injections of standard. |
| LOD / LOQ | S/N > 3 (LOD), S/N > 10 (LOQ) | Critical for LC-MS trace analysis. |
Troubleshooting Guide
Issue 1: Peak Tailing
-
Cause: Secondary interactions between the carboxylic acid and residual silanols on the column.
-
Solution: Ensure Mobile Phase pH is < 3.0. If using HPLC-UV, increase buffer concentration to 25 mM Phosphate. Switch to a high-coverage C18 column (e.g., Zorbax Eclipse Plus).
Issue 2: Retention Time Drift
-
Cause: "Phase Collapse" (unlikely with C18 unless 100% aqueous) or pH fluctuation.
-
Solution: Use a column oven to stabilize temperature (40°C). Verify pH of the aqueous mobile phase daily. Since the compound is fluorinated, it is sensitive to organic modifier changes; ensure precise mixing.
Issue 3: Carryover (LC-MS)
-
Cause: Lipophilic -OCF
group sticking to injector loop or tubing. -
Solution: Use a strong needle wash: Acetonitrile:Isopropanol:Water:Formic Acid (40:40:20:0.1).
References
-
Chemical Identity: this compound (CAS 1323966-19-3).[1][2][3][4][5] Accela ChemBio Product Catalog. Link[1]
-
Method Validation: ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation (ICH). Link
- HPLC of Acids: Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Chapter on Ionic Samples).
- Mass Spectrometry: Ferrer, I., & Thurman, E. M. (2007). Liquid Chromatography/Mass Spectrometry, MS/MS and Time of Flight MS: Analysis of Emerging Contaminants. American Chemical Society.
Sources
- 1. 1323966-14-8,4-Fluoro-2-(trifluoromethoxy)phenylacetonitrile-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. This compound, 97% price,buy this compound, 97% - chemicalbook [chemicalbook.com]
- 3. chem960.com [chem960.com]
- 4. This compound, 97% | 1323966-19-3 [chemicalbook.com]
- 5. 1323966-37-5,3,5-Difluoro-2-methylbenzamide-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
Application Notes & Protocols: Strategic Synthesis of Functionalized 4-Fluoro-2-(trifluoromethoxy)phenylacetic Acid Analogs
Abstract
This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the synthetic routes to 4-fluoro-2-(trifluoromethoxy)phenylacetic acid and its functionalized analogs. This class of molecules is of significant interest due to the unique physicochemical properties imparted by the trifluoromethoxy (-OCF3) and fluoro (-F) groups, which can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1][2][3] We will explore multiple strategic pathways, moving beyond simple procedural lists to provide a deep understanding of the causality behind experimental choices. Detailed, field-tested protocols are provided for key transformations, alongside data summaries and workflow visualizations to empower chemists in their synthetic endeavors.
Introduction: The Strategic Value of the -OCF3 Moiety
In modern drug design, the strategic incorporation of fluorine-containing functional groups is a cornerstone for optimizing the pharmacokinetic and pharmacodynamic profiles of bioactive molecules.[1][4] The trifluoromethoxy (-OCF3) group, in particular, is a powerful bioisostere for groups like methoxy or isopropyl, but with profoundly different electronic properties. It is strongly electron-withdrawing and significantly increases lipophilicity, which can enhance membrane permeability and metabolic stability by blocking potential sites of enzymatic degradation.[1][3] When combined with a fluorine atom on the phenyl ring, as in the this compound scaffold, these properties are further modulated, creating a valuable building block for novel therapeutics and agrochemicals.[5]
This guide details the primary retrosynthetic disconnections and forward syntheses for this scaffold, offering researchers a toolkit of validated methods to access the parent acid and its diversely functionalized derivatives.
Overview of Primary Synthetic Strategies
The synthesis of functionalized this compound analogs can be approached from several key intermediates. The choice of route is often dictated by the availability of starting materials and the desired position of additional functional groups. Below is a summary of the most robust and versatile pathways.
Figure 1: High-level overview of primary synthetic routes.
Route A: The Benzyl Cyanide Pathway
This is arguably the most traditional and widely used method for synthesizing phenylacetic acids.[6] It involves the conversion of a substituted benzyl halide to a benzyl cyanide intermediate, followed by hydrolysis.
Rationale and Mechanistic Insight
The power of this route lies in its reliability and the commercial availability of the necessary precursors. The key steps are:
-
Benzylic Bromination: Introduction of a bromine atom at the benzylic position of a toluene derivative via a free-radical mechanism. This creates a reactive handle for subsequent nucleophilic substitution.
-
Cyanation: A classic SN2 reaction where the benzyl bromide is treated with a cyanide salt (e.g., NaCN, KCN). The cyanide anion acts as a nucleophile, displacing the bromide. This step is critical as it adds the second carbon atom required for the acetic acid side chain.
-
Hydrolysis: The nitrile (cyanide) group is then hydrolyzed under acidic or basic conditions to a carboxylic acid.[7] Acid-catalyzed hydrolysis typically proceeds smoothly and avoids potential side reactions sometimes observed with strong bases.[7]
Experimental Protocols
Protocol 3.2.1: Synthesis of 4-Fluoro-2-(trifluoromethoxy)benzyl cyanide
-
Objective: To convert 4-fluoro-2-(trifluoromethoxy)benzyl bromide into the corresponding benzyl cyanide.
-
Materials:
-
4-Fluoro-2-(trifluoromethoxy)benzyl bromide (1.0 eq)
-
Sodium cyanide (NaCN) (1.2 eq)
-
Dimethyl sulfoxide (DMSO)
-
Deionized water
-
Diethyl ether
-
-
Procedure:
-
Caution: Sodium cyanide is extremely toxic. Handle with extreme care in a well-ventilated fume hood. Use appropriate personal protective equipment (PPE).
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve sodium cyanide (1.2 eq) in a minimal amount of deionized water. Add DMSO to create a solution (approx. 0.5 M final concentration with respect to the bromide).
-
Add 4-fluoro-2-(trifluoromethoxy)benzyl bromide (1.0 eq) to the solution.
-
Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the mixture to room temperature and pour it into a separatory funnel containing a significant volume of water.
-
Extract the aqueous phase three times with diethyl ether.
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure 4-fluoro-2-(trifluoromethoxy)benzyl cyanide.
-
Protocol 3.2.2: Hydrolysis to this compound
-
Objective: To hydrolyze the benzyl cyanide intermediate to the final phenylacetic acid product.
-
Materials:
-
4-Fluoro-2-(trifluoromethoxy)benzyl cyanide (1.0 eq)
-
Sulfuric acid (H₂SO₄), concentrated
-
Deionized water
-
-
Procedure:
-
In a round-bottom flask fitted with a reflux condenser, prepare a dilute sulfuric acid solution by carefully adding concentrated H₂SO₄ (3 volumes) to deionized water (2 volumes).
-
Add the 4-fluoro-2-(trifluoromethoxy)benzyl cyanide (1.0 eq) to the acid solution.
-
Heat the mixture to reflux (approx. 100-110 °C) with vigorous stirring for 3-5 hours.[7] The oily nitrile layer should gradually disappear as it converts to the water-soluble ammonium salt of the acid.
-
Cool the reaction mixture in an ice bath. The phenylacetic acid product should precipitate as a solid.
-
Collect the solid by vacuum filtration and wash the filter cake with cold deionized water to remove residual acid.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., toluene or a water/ethanol mixture) to afford high-purity this compound.
-
Route B: Grignard Reagent Carboxylation
This route offers a more direct conversion from the benzyl halide to the carboxylic acid, bypassing the highly toxic cyanide intermediate. It is an excellent choice for small-scale synthesis and when functional groups sensitive to hydrolysis are present.
Rationale and Mechanistic Insight
The Grignard reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis.[8][9]
-
Grignard Formation: The benzyl halide reacts with magnesium metal in an anhydrous ether solvent (like THF or diethyl ether) to form an organomagnesium compound, the Grignard reagent. This step inverts the polarity of the benzylic carbon from electrophilic to strongly nucleophilic.
-
Carboxylation: The nucleophilic Grignard reagent readily attacks the electrophilic carbon of carbon dioxide (typically added as solid dry ice).[8] This forms a magnesium carboxylate salt.
-
Acidic Work-up: Protonation of the carboxylate salt with a dilute acid (e.g., HCl) liberates the final carboxylic acid product.[8]
Causality Note: The absolute requirement for anhydrous conditions is paramount. Grignard reagents are strong bases and will be quenched by any protic source, such as water, preventing the desired carboxylation.[10]
Sources
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. mdpi.com [mdpi.com]
- 5. nbinno.com [nbinno.com]
- 6. US5698735A - Process for preparing substituted phenylacetic acid derivatives and novel intermediates - Google Patents [patents.google.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Video: Preparation of Carboxylic Acids: Carboxylation of Grignard Reagents [jove.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
Troubleshooting & Optimization
common problems in the synthesis of 4-Fluoro-2-(trifluoromethoxy)phenylacetic acid
Technical Support Center: Synthesis of 4-Fluoro-2-(trifluoromethoxy)phenylacetic Acid
Topic: Troubleshooting & Process Optimization Target Molecule: this compound Primary Application: Building block for CRTH2 antagonists, COX-2 inhibitors, and metabolic disease therapeutics.
Introduction: The Synthetic Challenge
The synthesis of This compound presents a unique set of challenges compared to non-fluorinated analogs. The presence of the bulky, electron-withdrawing trifluoromethoxy (
This guide addresses the three most common failure points in the standard homologation pathway:
-
Radical Bromination: Controlling poly-bromination.
-
Cyanation: Overcoming steric hindrance and preventing elimination.
-
Hydrolysis: Ensuring complete conversion without defluorination.
Module 1: Precursor Synthesis (Benzylic Bromination)
Workflow: 4-Fluoro-2-(trifluoromethoxy)toluene
Common Issues & Solutions
| Symptom | Probable Cause | Technical Solution |
| High levels of gem-dibromide (Benzylic carbon has 2 Br atoms) | Over-reaction: The electron-withdrawing nature of | Stop at 70-80% Conversion: Do not push for 100% consumption of starting material. It is easier to separate the unreacted toluene by distillation than to separate the mono-bromide from the di-bromide.Switch Solvent: Use Benzotrifluoride instead of |
| Reaction Stalls | Initiator Deactivation: The | Initiator Protocol: Add AIBN (Azobisisobutyronitrile) in portions (e.g., 20% every hour) rather than all at once. Ensure the reaction is strictly anhydrous and degassed ( |
| Benzylic Hydrolysis (Product turns to alcohol on silica) | Silica Acidity: The benzylic bromide is destabilized by the ortho- | Neutralize Silica: Pre-treat the silica gel column with 1% Triethylamine in Hexanes before loading the crude mixture. |
Module 2: Nitrile Homologation (The Critical Step)
Workflow: Benzyl Bromide
The "Ortho-Effect" Problem: The
Q: Why is my reaction turning black/tarry with low yield?
A: This is likely due to the "Salting Out" effect and elimination.
-
Mechanism: In aqueous ethanol, the cyanide ion is solvated by water, making it a weak nucleophile but a strong base. The basicity promotes elimination of HBr to form the styrene derivative, which then polymerizes (black tar).
-
Fix: Switch to Phase Transfer Catalysis (PTC) .
-
System: Toluene/Water (biphasic).
-
Catalyst: TBAB (Tetrabutylammonium bromide) or 18-Crown-6.
-
Logic: The catalyst shuttles the naked
ion into the organic phase where it is poorly solvated and highly nucleophilic, favoring substitution over elimination.
-
Q: The reaction is incredibly slow (48h+). Can I heat it?
A: Caution is required.
-
Heating above 80°C with cyanide can degrade the
group (see Module 3). -
Optimization: Instead of heat, increase the catalyst load to 5 mol% and ensure vigorous stirring (1000+ rpm) to maximize the interfacial surface area.
Module 3: Hydrolysis and Isolation
Workflow: Phenylacetonitrile
Q: I am isolating the amide (intermediate), not the acid. How do I drive it to completion?
A: The ortho-
-
Protocol Shift: Switch from Acidic Hydrolysis (HCl) to Basic Hydrolysis with Peroxide .
Q: Is the Trifluoromethoxy group stable to strong acid/base?
A: Generally, yes , but with caveats.
-
Acid Stability: High. It survives refluxing conc. HCl.
-
Base Stability: Moderate. Prolonged reflux in strong alkalis (e.g., 50% NaOH > 120°C) can lead to defluorination , converting
to a phenolate. -
Safety Check: Monitor fluoride ion release using a fluoride-selective electrode or simple
precipitation test if yield drops unexpectedly.
Visual Troubleshooting Workflow
The following diagram illustrates the decision logic for the synthesis, highlighting the critical control points (CCPs) for this specific scaffold.
Caption: Decision tree for the synthesis of this compound, emphasizing QC checkpoints for steric-induced failure modes.
Summary of Reaction Conditions
| Step | Reagents | Critical Parameter | Why? (Mechanistic Insight) |
| 1 | NBS, AIBN, Benzotrifluoride | Stop at 80% Conv. | Prevents formation of inseparable gem-dibromide caused by radical destabilization from F/OCF3 groups. |
| 2 | NaCN, TBAB, Toluene/Water | Phase Transfer | Overcomes steric hindrance of 2-OCF3 and prevents basic elimination of HBr. |
| 3 | NaOH, | Peroxide Assist | The hydroperoxide anion is a "super-nucleophile" required to penetrate the steric bulk of the ortho-substituent. |
References
- Process for the preparation of fluorophenylacetic acids.
- Process for the synthesis of trifluorophenylacetic acids.
- Process for the preparation of fluorophenylacetic acids and derivatives thereof.
Sources
Technical Support Center: Stability & Handling of 4-Fluoro-2-(trifluoromethoxy)phenylacetic Acid
[1]
Status: Operational Subject: Troubleshooting Decomposition & Workup Protocols Target Molecule: 4-Fluoro-2-(trifluoromethoxy)phenylacetic acid (CAS: 886498-58-0 / Analog: 4315-07-5)[1]
Executive Summary: The Stability Paradox
Researchers often misidentify the loss of This compound during workup as "decomposition."[1] In 90% of cases, the molecule has not degraded; it has transformed into a derivative due to improper solvent choices or thermal stress.
The Trifluoromethoxy (
This guide provides the diagnostic logic and protocols to prevent these specific pathways.
Module 1: Critical Troubleshooting (The "Emergency Room")
Use this decision matrix to diagnose your specific failure mode.
Q1: "My product disappeared after rotary evaporation. The flask contains an oil, not a solid."
Diagnosis: Thermal Decarboxylation or Anhydride Formation .
-
The Mechanism: Phenylacetic acids are prone to losing
at elevated temperatures, especially if the ring contains electron-withdrawing groups that can stabilize the transition state, or if trace metals (Cu, Fe) are present. Alternatively, heating the free acid drives off water to form the anhydride. -
The Fix:
-
Limit Temperature: Never exceed 40°C on the water bath.
-
Vacuum Control: Use high vacuum (< 10 mbar) at lower temperatures rather than moderate vacuum at high temperatures.
-
Trace Metal Scavenging: If you used a metal catalyst (Pd, Cu) upstream, wash with EDTA or N-acetylcysteine before concentrating the acid.[1]
-
Q2: "I see a new, less polar spot on TLC after acid workup."
Diagnosis: Inadvertent Esterification .
-
The Mechanism: The carboxylic acid moiety is highly reactive. If you use Methanol (MeOH) or Ethanol (EtOH) to quench a reaction or as a co-solvent during an acidic workup (e.g., HCl wash), you will form the methyl or ethyl ester within minutes.[1]
-
The Fix:
-
Solvent Ban: NEVER use alcohols (MeOH, EtOH, IPA) during the workup of the free acid.
-
Alternative: Use Acetonitrile (MeCN) or THF if a polar co-solvent is required, but prefer pure extraction with DCM or EtOAc.[1]
-
Q3: "The product turned yellow/brown upon standing."
Diagnosis: Benzylic Oxidation .
-
The Mechanism: The benzylic protons (
) are activated.[1] Long-term exposure to air and light, especially in the presence of the electron-rich ether oxygen of the group (despite its EWG nature, the oxygen has lone pairs), can lead to radical oxidation, forming the -hydroxy acid or benzophenone derivative. -
The Fix:
-
Storage: Store under Argon/Nitrogen at -20°C.
-
Workup Speed: Do not leave the organic layer stirring overnight.
-
Module 2: The Self-Validating Protocol
This protocol is designed to minimize thermal stress and exclude nucleophilic solvents.[1]
Reagents & Materials
-
Extraction Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc).[1] Note: DCM is preferred for its lower boiling point, allowing concentration at lower temperatures.
-
Acidifier: 1N HCl (Cold, 0–4°C).[1]
-
Drying Agent: Sodium Sulfate (
) – Anhydrous.[1]
Step-by-Step Methodology
-
Quenching (The Critical Step):
-
Extraction:
-
Washing:
-
Drying & Concentration:
-
Dry over
for 10 minutes. Filter. -
Evaporation: Set rotary evaporator bath to 35°C maximum .
-
Visual Check: As the solvent removes, the oil should solidify. If it remains an oil, add a seed crystal or triturate with cold Hexane/Pentane.[1]
-
Module 3: Visualizing the Stability Logic
The following diagram illustrates the degradation pathways and the decision nodes required to avoid them.
Caption: Workflow logic for isolating this compound, highlighting critical failure nodes (Red) and the safe path (Green).
Module 4: Data & Stability Characteristics
Understanding the physical limits of the molecule is key to handling it correctly.
| Parameter | Value / Limit | Implication for Workup |
| Melting Point | 85–89°C [1] | Solid at RT.[1] If you have an oil, induce crystallization with Pentane.[1] |
| Boiling Point | ~260°C (760 mmHg) [1] | High BP indicates stability, but only in the absence of acid catalysts. |
| pKa (Predicted) | ~3.8 – 4.0 | Requires pH < 3 for full extraction into organic phase.[1] |
| High (Acid/Base Stable) [2] | The group itself is stable.[1][5] It does not hydrolyze under standard workup.[1] | |
| Benzylic Reactivity | Moderate | Susceptible to radical oxidation.[1] Protect from light.[1] |
References
-
Tokyo Chemical Industry (TCI). (n.d.).[1] Product Specification: 4-(Trifluoromethoxy)phenylacetic Acid. Retrieved from [1]
-
Leroux, F. R., et al. (2021).[1] Advances in the Development of Trifluoromethoxylation Reagents. MDPI Molecules. Retrieved from [1]
-
Glein, C. R., et al. (2022).[1] Mechanisms of Decarboxylation of Phenylacetic Acids. ResearchGate. Retrieved from
-
BenchChem. (2025).[1] Technical Support: Stability of Trifluoromethylphenyl-Containing Compounds. Retrieved from [1]
challenges in the scale-up of 4-Fluoro-2-(trifluoromethoxy)phenylacetic acid production
Technical Support Center: Scale-Up of 4-Fluoro-2-(trifluoromethoxy)phenylacetic Acid
Current Status: Operational Subject: Optimization & Troubleshooting for CAS 1323966-19-3 Production Target Audience: Process Chemists, Scale-Up Engineers, R&D Scientists
Core Synthesis Directive
Molecule Identification:
Executive Summary: The scale-up of this compound presents unique challenges primarily driven by the electronic effects of the ortho-trifluoromethoxy (-OCF3) and para-fluoro substituents. These electron-withdrawing groups deactivate the aromatic ring but significantly alter the solubility and crystallization behavior of the intermediate nitrile and the final acid. The critical quality attribute (CQA) for this process is typically the removal of the primary amide impurity (CAS 1323966-41-1), which forms due to incomplete hydrolysis.
Process Workflow Visualization
The following diagram outlines the validated synthesis pathway, highlighting critical control points (CCPs) where failure modes most often occur.
Caption: Critical path for CAS 1323966-19-3 synthesis showing the "Kinetic Trap" of amide formation during hydrolysis.
Troubleshooting Guide & FAQs
This section addresses specific failure modes reported by our user base during the scale-up from gram to kilogram quantities.
Phase 1: Cyanation (Nitrile Formation)
Q1: We are observing a significant exotherm and "runaway" behavior upon adding NaCN. How do we control this at scale?
-
Diagnosis: The reaction of benzyl halides with cyanide is highly exothermic. In a biphasic system (e.g., Toluene/Water) using a Phase Transfer Catalyst (PTC) like TBAB (Tetrabutylammonium bromide), the rate is mass-transfer limited. If the stirring rate is suddenly increased or the catalyst is added too quickly, the accumulated reagents react simultaneously.
-
Corrective Action:
-
Dosing Strategy: Do not add solid NaCN to the benzyl bromide. Instead, prepare a saturated aqueous NaCN solution.
-
Catalyst Control: Add the PTC after the phases are mixed and equilibrated at a lower temperature (e.g., 20°C).
-
Controlled Addition: Add the benzyl bromide slowly to the aqueous cyanide/PTC mixture (or vice versa) while monitoring internal temperature. Ensure the cooling jacket is active.
-
Reference: See standard PTC protocols for benzyl cyanides to prevent thermal accumulation [1].
-
Q2: The nitrile intermediate is colored (dark brown/black) and difficult to crystallize.
-
Diagnosis: The benzyl position is susceptible to oxidation, and the -OCF3 group can undergo minor degradation if exposed to extreme basicity at high temperatures, leading to phenolic impurities that oxidize to quinones (dark color).
-
Corrective Action:
-
Inert Atmosphere: strictly perform the cyanation under Nitrogen or Argon.
-
Work-up: Wash the organic layer with dilute HCl immediately after separation to neutralize residual cyanide/base.
-
Purification: If the nitrile (CAS 1323966-14-8) is an oil or low-melting solid, distill it under high vacuum (<1 mmHg) rather than attempting crystallization. The fluorinated nature increases volatility, so ensure cold traps are efficient.
-
Phase 2: Hydrolysis (Acid Formation)
Q3: HPLC shows a persistent impurity (5-15%) at RRT ~0.9 that resists removal by recrystallization. What is it?
-
Diagnosis: This is almost certainly the primary amide intermediate (4-Fluoro-2-(trifluoromethoxy)phenylacetamide, CAS 1323966-41-1). The -OCF3 and -F groups are electron-withdrawing, which pulls electron density from the benzylic position. This destabilizes the carbocation-like transition state required for the second step of hydrolysis (Amide
Acid), causing the reaction to "stall" at the amide stage [2]. -
Corrective Action:
-
Acid Strength: Simple aqueous HCl is often insufficient. Switch to a mixture of Acetic Acid : Conc. H2SO4 : Water (2:1:1) . The acetic acid solubilizes the fluorinated organic phase, ensuring homogeneity.
-
Temperature: Ensure the internal temperature reaches >100°C.
-
Reprocessing: If the amide is isolated, do not discard. Resuspend it in 50% H2SO4 and reflux for an additional 6-12 hours.
-
Purification: The acid is soluble in aqueous base (NaHCO3), while the amide is not.
-
Dissolve crude product in 1M NaOH or sat. NaHCO3.
-
Filter off the insoluble amide solid.
-
Acidify the filtrate with HCl to precipitate the pure acid.
-
-
Q4: Can we use basic hydrolysis (NaOH) instead of acid?
-
Technical Insight: While possible, basic hydrolysis poses a risk for this specific molecule. The trifluoromethoxy group (-OCF3) is generally stable, but under harsh alkaline conditions (high T, strong base), nucleophilic aromatic substitution (SNAr) can occur, displacing the -F or -OCF3 groups, especially since they are ortho/para to each other. Acid hydrolysis is safer for preserving the fluorinated substituents [3].
Data & Specifications
Standard Process Parameters:
| Parameter | Specification | Notes |
| Reagent Stoichiometry | NaCN (1.2 eq), PTC (0.05 eq) | Excess cyanide ensures conversion; destroy excess with bleach. |
| Solvent System (Step 1) | Toluene / Water (1:1) | Dichloromethane is volatile; Toluene is safer for scale-up. |
| Hydrolysis Temp | 105°C - 115°C | Reflux is mandatory to break the amide bond. |
| Yield (Typical) | 75 - 85% (Overall) | Loss usually occurs during amide separation. |
| Appearance | White to Off-White Crystalline Solid | Yellowing indicates oxidation or phenolic impurities. |
Safety & Compliance (HSE)
-
Cyanide Hazard: The generation of HCN gas is a lethal risk during the acidification of the cyanation waste stream. ALWAYS quench the aqueous waste with Sodium Hypochlorite (Bleach) at pH > 10 to convert cyanide to cyanate before disposal.
-
HF Generation: Although the C-F and C-OCF3 bonds are strong, thermal incineration of waste will generate Hydrogen Fluoride (HF). Scrubbers must be rated for HF.
-
Skin Absorption: Phenylacetic acid derivatives can be skin irritants. The nitrile precursor is toxic by ingestion and skin absorption.
References
- Starks, C. M., & Liotta, C. L. (1978). Phase Transfer Catalysis: Principles and Techniques. Academic Press. (Foundational text for nitrile synthesis via PTC).
-
Accela ChemBio Inc. (n.d.). Product Analysis: this compound (CAS 1323966-19-3).[1][2][3][4][5] Retrieved from
-
ChemicalBook. (2023). This compound Properties and Synthesis. Retrieved from
-
Org. Synth. (1922). Phenylacetic acid.[6][7][8] Organic Syntheses, Coll. Vol. 1, p.436. (General protocol for hydrolysis of phenylacetonitriles). Retrieved from
Sources
- 1. 1323966-14-8,4-Fluoro-2-(trifluoromethoxy)phenylacetonitrile-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. This compound, 97% | 1323966-19-3 [chemicalbook.com]
- 3. chem960.com [chem960.com]
- 4. 1323966-37-5,3,5-Difluoro-2-methylbenzamide-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 5. This compound, 97% price,buy this compound, 97% - chemicalbook [chemicalbook.com]
- 6. 4-(三氟甲基)苯乙酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. Direct amidation of non-activated phenylacetic acid and benzylamine derivatives catalysed by NiCl2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. diva-portal.org [diva-portal.org]
Technical Support Center: Navigating the Stability of Trifluoromethoxy-Containing Compounds
A Guide for Researchers, Scientists, and Drug Development Professionals
The trifluoromethoxy (OCF₃) group is a valuable substituent in modern medicinal chemistry and drug design, prized for its ability to enhance metabolic stability, lipophilicity, and binding affinity. However, its reputation for high stability can sometimes lead to unexpected challenges during multi-step synthetic routes. This technical support guide, presented in a question-and-answer format, addresses common issues related to the potential demethylation (or more accurately, de-trifluoromethoxylation) of trifluoromethoxy-containing compounds and provides troubleshooting strategies to maintain the integrity of this crucial functional group.
Frequently Asked Questions (FAQs)
Q1: I thought the trifluoromethoxy group was exceptionally stable. Why am I observing its cleavage in my reaction?
While the trifluoromethoxy group is significantly more stable than its methoxy analog due to the strong electron-withdrawing effect of the fluorine atoms, it is not entirely inert.[1][2] The stability of the OCF₃ group is highly dependent on the specific reaction conditions and the electronic nature of the molecule. Cleavage of the aryl-OCF₃ bond is a known issue under certain harsh conditions, particularly with strong acids and Lewis acids.
Q2: What are the primary chemical environments that can lead to the undesired removal of a trifluoromethoxy group?
The most commonly encountered conditions that can compromise the stability of an aryl-OCF₃ bond are:
-
Strongly Acidic Conditions: Particularly the combination of a strong protic acid (like HF) and a Lewis acid can lead to the cleavage of the trifluoromethyl group from the phenolic oxygen.[3]
-
Harsh Basic Conditions: While generally stable to bases, prolonged exposure to very strong bases at elevated temperatures may lead to degradation, although this is less common than acid-promoted cleavage.
-
Certain Reductive and Oxidative Conditions: Although the OCF₃ group is resistant to many common oxidizing and reducing agents, specific reagents and reaction conditions, especially those involving single-electron transfer or harsh oxidation, could potentially affect its stability.[4][5]
Troubleshooting Guide: Avoiding Demethylation
Issue 1: Cleavage of the OCF₃ Group Under Acidic Conditions
Scenario: You are performing a reaction on a trifluoromethoxy-containing aromatic compound that requires acidic conditions (e.g., removal of an acid-labile protecting group, electrophilic aromatic substitution), and you observe the formation of a phenolic byproduct.
Root Cause Analysis:
The oxygen atom of the trifluoromethoxy group can be protonated by a strong acid. In the presence of a Lewis acid, this protonation is facilitated, weakening the C-O bond and making it susceptible to cleavage. The mechanism often involves the formation of a transient carbocationic species on the aromatic ring, followed by the loss of the trifluoromethoxy group.
dot
Caption: Proposed mechanism for acid-catalyzed OCF₃ cleavage.
Preventative & Corrective Actions:
-
Choice of Acid: If possible, opt for milder acidic conditions. For example, instead of strong mineral acids, consider using organic acids like trifluoroacetic acid (TFA) in dichloromethane for deprotections, often effective at lower temperatures.[6]
-
Avoid Strong Lewis Acids: Be cautious with Lewis acids like AlCl₃, BBr₃, and FeCl₃, especially at elevated temperatures.[7] If a Lewis acid is necessary, consider using a milder one or performing the reaction at a lower temperature.
-
Reaction Temperature and Time: Minimize both the reaction temperature and duration. Monitor the reaction closely by TLC or LC-MS to stop it as soon as the desired transformation is complete.
-
Protecting Group Strategy: If the OCF₃ group is on a sensitive aromatic ring, consider a synthetic route where the acidic step is performed before the introduction of the trifluoromethoxy group.
Issue 2: Potential Instability Under Basic Conditions
Scenario: You are treating your trifluoromethoxy-containing compound with a strong base (e.g., organolithiums, LDA, NaH) and observing decomposition or unexpected side products.
Root Cause Analysis:
While less common, strong bases can potentially interact with the trifluoromethoxy group in a few ways:
-
Directed Ortho-Metalation: The OCF₃ group can direct metalation to the ortho position with strong bases like n-BuLi or s-BuLi. While this is a useful synthetic transformation, if not the intended reaction, it can lead to undesired byproducts upon quenching.[8]
-
Nucleophilic Attack: Although the C-F bonds are strong, under forcing conditions, a sufficiently strong nucleophile might attack the carbon of the OCF₃ group, though this is generally not a facile process.
dot
Caption: Possible interactions of OCF₃ with strong bases.
Preventative & Corrective Actions:
-
Choice of Base: Use the mildest base that can effect the desired transformation. For proton abstractions, consider non-nucleophilic bases like lithium bis(trimethylsilyl)amide (LiHMDS) or potassium carbonate if applicable.
-
Temperature Control: Perform reactions involving strong bases at low temperatures (e.g., -78 °C) to minimize side reactions.
-
Inverse Addition: If using an organolithium reagent for a purpose other than deprotonation, consider adding the trifluoromethoxy-containing substrate to the organolithium solution (inverse addition) to maintain a low concentration of the substrate in the presence of excess base.
Issue 3: Stability During Reductive and Oxidative Transformations
Scenario: You are performing a catalytic hydrogenation or a strong oxidation and notice a loss of the OCF₃ group.
Root Cause Analysis:
-
Catalytic Hydrogenation: The trifluoromethoxy group is generally stable to standard catalytic hydrogenation conditions (e.g., H₂, Pd/C).[9] However, under very harsh conditions (high pressure, high temperature, aggressive catalysts), C-O bond hydrogenolysis could potentially occur, although this is rare.
-
Oxidative Conditions: The OCF₃ group is resistant to many common oxidants. However, powerful oxidizing agents, particularly those that can generate radical species, might initiate degradation pathways.[10]
Preventative & Corrective Actions:
-
Reductive Conditions: For most applications, standard catalytic hydrogenation conditions should be well-tolerated. If cleavage is observed, consider alternative reduction methods such as transfer hydrogenation or the use of dissolving metal reductions if compatible with other functional groups.
-
Oxidative Conditions: If an oxidation reaction is causing issues, explore milder and more selective oxidizing agents. For example, for the oxidation of an alcohol to an aldehyde, consider using PCC, PDC, or a Swern/Moffatt oxidation instead of harsher reagents like KMnO₄.
Analytical Characterization of OCF₃ Cleavage
Proactive monitoring of your reactions is key to identifying and mitigating the cleavage of the trifluoromethoxy group.
| Analytical Technique | Indication of OCF₃ Cleavage | Notes |
| Thin Layer Chromatography (TLC) | Appearance of a new, often more polar, spot corresponding to the phenol byproduct. | The phenol will likely have a lower Rf value than the starting material. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Observation of a new peak with a mass corresponding to the loss of CF₃O (-85 Da) or CF₃ (-69 Da) and the addition of H (+1 Da). | The mass of the phenol byproduct (Ar-OH) will be significantly lower than the starting material (Ar-OCF₃). |
| ¹⁹F NMR Spectroscopy | Disappearance of the characteristic singlet for the OCF₃ group (typically between -56 and -60 ppm).[11] | A new signal corresponding to fluoride ion may appear at a very different chemical shift (around -120 ppm) if complete degradation occurs. |
| ¹H NMR Spectroscopy | Appearance of a broad singlet corresponding to the phenolic -OH proton. The chemical shifts of the aromatic protons will also change upon conversion of the OCF₃ group to an -OH group. | The phenolic proton signal can be confirmed by a D₂O exchange experiment. |
Concluding Remarks
The trifluoromethoxy group is a powerful tool in the arsenal of medicinal chemists. By understanding its stability profile and the conditions that can lead to its cleavage, researchers can design more robust synthetic routes and troubleshoot effectively when unexpected side reactions occur. Careful selection of reagents, optimization of reaction conditions, and diligent in-process monitoring are essential for successfully carrying trifluoromethoxy-containing compounds through complex synthetic sequences.
References
- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
- Bégué, J. P., & Bonnet-Delpon, D. (2008). Bioorganic and medicinal chemistry of fluorine. John Wiley & Sons.
- Yagupolskii, L. M., & Yagupolskii, Y. L. (2004). Lability of the trifluoromethyl group of trifluoromethoxybenzenes under HF/Lewis acid conditions. Journal of Fluorine Chemistry, 125(4), 527-529.
- Sheppard, W. A. (1962). The Electrical Effect of the Trifluoromethyl Group. Journal of the American Chemical Society, 84(16), 3058-3063.
- DiMagno, S. G., & Lin, P. (2007). The Strength of the C–F Bond in Trifluoromethylarenes.
- Wuts, P. G. (2014). Greene's protective groups in organic synthesis. John Wiley & Sons.
- Olah, G. A. (1973). Friedel-Crafts chemistry. John Wiley & Sons.
- Schlosser, M. (2002). Organometallics in synthesis: a manual. John Wiley & Sons.
- Rylander, P. N. (1979). Catalytic hydrogenation in organic syntheses. Academic Press.
- Larock, R. C. (1999).
- Gerig, J. T. (1994). Fluorine NMR of proteins. Progress in Nuclear Magnetic Resonance Spectroscopy, 26(4), 293-370.
Sources
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | MDPI [mdpi.com]
- 2. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 3. chemrevlett.com [chemrevlett.com]
- 4. Recent Development of Catalytic Trifluoromethoxylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 10. Oxidative Cleavage of Alkenes with KMno4 and O3 - Chemistry Steps [chemistrysteps.com]
- 11. Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines - Chemical Science (RSC Publishing) DOI:10.1039/C5SC02983J [pubs.rsc.org]
Technical Support Center: Managing Exothermic Reactions in the Synthesis of Fluorinated Compounds
Welcome to the Technical Support Center dedicated to providing researchers, scientists, and drug development professionals with in-depth guidance on managing exothermic reactions during the synthesis of fluorinated compounds. The introduction of fluorine into organic molecules is a powerful strategy in modern chemistry, yet it often involves highly energetic reactions that demand rigorous control and a deep understanding of thermal management.[1][2][3] This guide is structured to address the practical challenges you may face in the laboratory, moving beyond simple protocols to explain the underlying principles of reaction safety and control.
Section 1: Frequently Asked Questions (FAQs) - First Principles of Exotherm Management
This section addresses fundamental questions regarding the nature of exothermic fluorination reactions and the core principles of their safe management.
Q1: Why are fluorination reactions often highly exothermic?
A1: The high exothermicity of many fluorination reactions stems from the formation of the exceptionally strong carbon-fluorine bond (C-F), which is one of the strongest single bonds in organic chemistry. The significant amount of energy released upon the formation of this stable bond contributes to a large negative enthalpy of reaction (ΔH).[4] Additionally, many common fluorinating agents, such as elemental fluorine (F₂), are highly reactive and their reactions with organic substrates proceed rapidly, leading to a fast rate of heat generation.[4][5]
Q2: What is "thermal runaway" and why is it a critical concern in fluorination?
A2: Thermal runaway is a dangerous situation where an exothermic reaction goes out of control.[6] The heat generated by the reaction increases the reaction rate, which in turn generates even more heat, creating a vicious cycle.[6] If the rate of heat generation exceeds the rate of heat removal from the reactor, the temperature and pressure can build up to explosive levels.[6][7] This is a major concern in fluorination due to the inherently high exothermicity of many of these reactions.[8]
Q3: What are the initial signs of a potential thermal runaway in my fluorination reaction?
A3: Early detection is crucial for preventing a catastrophic event. Key indicators to monitor closely include:
-
A sudden, unexpected increase in reaction temperature that does not stabilize with cooling.
-
A rapid rise in pressure within the reaction vessel.
-
Noticeable changes in the physical appearance of the reaction mixture, such as vigorous gas evolution, color change, or the formation of solids.
-
Unusual sounds coming from the reactor, such as hissing or whistling.
It is imperative to have a pre-defined emergency response plan to address these signs immediately.
Q4: What are the fundamental principles for controlling an exothermic reaction?
A4: The cornerstone of managing an exothermic reaction is to ensure that the rate of heat generation is always lower than or equal to the rate of heat removal. This can be achieved through several key strategies:
-
Controlled Reagent Addition: The most reactive reagent should be added slowly and at a controlled rate to prevent its accumulation in the reactor.[9] This ensures that the reaction proceeds at a manageable pace.
-
Efficient Heat Removal: Utilizing a reactor with a high surface-area-to-volume ratio and an efficient cooling system (e.g., cooling jacket, cooling coils) is essential for dissipating the heat generated.[10][11]
-
Appropriate Solvent Selection: The solvent should have a suitable boiling point to act as a heat sink and be chemically inert under the reaction conditions.
-
Dilution: Running the reaction at a lower concentration can help to moderate the rate of heat generation.
A dangerous misconception is that simply maintaining a colder reaction temperature is always safer. A lower temperature can sometimes slow the initial reaction rate, leading to the accumulation of unreacted reagents. If the reaction then initiates, the accumulated material can react rapidly, causing an uncontrolled exotherm.[9]
Section 2: Troubleshooting Guide - Addressing Specific Experimental Issues
This section provides a question-and-answer formatted guide to troubleshoot specific problems encountered during the synthesis of fluorinated compounds.
Issue 1: Unexpected Temperature Spike During Reagent Addition
Q: I am adding my fluorinating agent, and the temperature is rising much faster than anticipated, even with my cooling bath set to a low temperature. What should I do?
A:
-
IMMEDIATELY STOP THE ADDITION of the fluorinating agent. This is the most critical first step to prevent further heat generation.
-
Ensure maximum cooling is applied. Check that your cooling system is functioning optimally.
-
Monitor the temperature and pressure closely. If they continue to rise uncontrollably, be prepared to execute your emergency shutdown and quenching procedure.
-
Increase stirring speed. This will improve heat transfer to the cooling surfaces and prevent the formation of localized hot spots.[10]
Causality Analysis:
-
Addition Rate Too High: You may be adding the reagent faster than it is being consumed, leading to its accumulation and a rapid, uncontrolled reaction.[9]
-
Inadequate Cooling: Your cooling system may not have sufficient capacity to remove the heat being generated at the current addition rate.[10]
-
Induction Period: Some reactions have an induction period where they are initially slow, even with the presence of the reagent. This can lead to a dangerous accumulation of the reactive species, followed by a sudden and rapid exotherm.[9]
Issue 2: Reaction Appears Stalled, But Temperature Rises After Stirring is Stopped
Q: My reaction appears to be sluggish with little to no product formation, but when I briefly stopped the stirrer, I noticed a significant temperature increase near the probe. What is happening?
A: This is a classic sign of poor mixing and the formation of hot spots. The reaction is likely proceeding, but the heat being generated is not being effectively distributed throughout the reaction mixture and transferred to the cooling system.
Troubleshooting Steps:
-
Do NOT stop stirring. Instead, ensure the stirring is vigorous enough to create a vortex and maintain a homogenous mixture.
-
Check the stirrer placement and type. The stirrer should be positioned to ensure efficient mixing of the entire reaction volume. For viscous mixtures, a more powerful overhead stirrer may be necessary.
-
Consider a different reactor geometry. A round-bottom flask with baffles can improve mixing efficiency.
-
Re-evaluate your solvent choice. A less viscous solvent may improve mixing.
Preventative Measures:
-
Always ensure adequate mixing before initiating an exothermic reaction.
-
For heterogeneous reactions, ensure the solid is well-suspended.
Issue 3: Difficulty in Controlling the Exotherm of a Gas-Liquid Fluorination
Q: I am using a gaseous fluorinating agent (e.g., F₂), and I am finding it difficult to control the reaction temperature. What are the best practices for this type of reaction?
A: Gas-liquid reactions present unique challenges due to mass transfer limitations.[8] The reaction rate can be limited by how quickly the gas dissolves into the liquid phase.
Control Strategies:
-
Use a mass flow controller. This will allow for precise and controlled delivery of the gaseous reagent.
-
Maximize the gas-liquid interfacial area. This can be achieved through vigorous stirring, sparging the gas through a fritted tube, or using a reactor designed for gas-liquid reactions.
-
Consider Continuous Flow Chemistry. Flow reactors offer a significantly higher surface-area-to-volume ratio, which dramatically improves both mass and heat transfer.[12][13] This makes them an inherently safer option for highly exothermic gas-liquid reactions.[8][14][15]
Section 3: Protocols and Methodologies
This section provides detailed protocols for key procedures in managing exothermic fluorination reactions.
Protocol 1: Risk Assessment Using Reaction Calorimetry
Reaction calorimetry is an essential tool for quantifying the heat evolved during a reaction and is critical for safe scale-up.[16]
Objective: To determine the reaction enthalpy (ΔH), adiabatic temperature rise (ΔT_ad), and heat release rate for a fluorination reaction.
Methodology:
-
Instrument Setup:
-
Use a reaction calorimeter (e.g., RC1, EasyMax HFCal) equipped with a temperature probe, a controlled dosing pump, and a stirrer.[16]
-
Calibrate the instrument according to the manufacturer's instructions.
-
-
Experimental Procedure:
-
Charge the reactor with the substrate and solvent.
-
Bring the reactor contents to the desired starting temperature.
-
Begin adding the fluorinating agent at a slow, controlled rate via the dosing pump.
-
The calorimeter will continuously measure the heat flow in and out of the reactor, allowing for the calculation of the heat generated by the reaction in real-time.
-
Continue the addition until the reaction is complete.
-
-
Data Analysis:
-
The software will generate a heat flow curve over time.
-
Integrate the area under the curve to determine the total heat of reaction.
-
Calculate the adiabatic temperature rise using the formula: ΔT_ad = |ΔH| / (m * C_p), where m is the mass of the reaction mixture and C_p is its specific heat capacity.
-
| Parameter | Description | Importance for Safety |
| Reaction Enthalpy (ΔH) | The total amount of heat released or absorbed by the reaction. | A large negative value indicates a highly exothermic reaction with a high potential hazard. |
| Adiabatic Temperature Rise (ΔT_ad) | The maximum temperature the reaction could reach if all cooling were to fail. | A high ΔT_ad indicates a high risk of thermal runaway. |
| Heat Release Rate | The rate at which heat is being generated by the reaction. | This must not exceed the cooling capacity of the reactor. |
Protocol 2: Emergency Quenching of a Runaway Fluorination Reaction
Objective: To rapidly and safely terminate a runaway exothermic reaction.
Prerequisites:
-
A pre-determined quenching agent that reacts quickly with the fluorinating agent or a key reactive intermediate.
-
The quenching agent should be readily available and in a sufficient quantity.
-
The quenching process itself should not be excessively exothermic.
Procedure:
-
If safe to do so, immediately stop any reagent addition and apply maximum cooling.
-
Introduce the quenching agent to the reaction mixture. This should be done as quickly as is safely possible.
-
Be prepared for a potential increase in pressure and gas evolution. Ensure the reaction is being conducted in a fume hood with the sash lowered.
-
Once the reaction has been quenched and the temperature is stable, proceed with a careful workup.
Common Quenching Agents:
-
For electrophilic fluorinating agents (e.g., Selectfluor): A reducing agent like sodium bisulfite solution.
-
For nucleophilic fluorinating agents (e.g., DAST): Water or an alcohol can be used, but this must be done with extreme caution as the reaction with water can produce HF.[1]
Section 4: Visualizing Workflows and Safety Decision-Making
Diagram 1: Decision Tree for Managing a Potential Exotherm
Caption: Decision-making workflow for responding to temperature deviations.
Diagram 2: Continuous Flow vs. Batch Reactor for Exothermic Reactions
Caption: Comparison of key features for batch and continuous flow reactors.
Section 5: Personal Protective Equipment (PPE) and Emergency Preparedness
Q5: What is the essential PPE for working with fluorinating agents?
A5: Due to the hazardous nature of many fluorinating agents, which can be corrosive, toxic, and produce dangerous byproducts like hydrogen fluoride (HF), a stringent PPE policy is non-negotiable.[1][7][17][18][19]
Minimum Required PPE:
-
Eye Protection: Chemical splash goggles are mandatory. A face shield worn over the goggles is strongly recommended.[17]
-
Gloves: Use gloves specifically rated for the chemicals being handled. Double-gloving is a good practice.
-
Lab Coat: A flame-resistant lab coat is essential.
-
Body Protection: An acid-resistant apron should be worn over the lab coat.
-
Footwear: Closed-toe shoes are required.
Emergency Preparedness:
-
Fume Hood: All work with volatile or gaseous fluorinating agents must be conducted in a properly functioning chemical fume hood.[17]
-
Calcium Gluconate: An ample supply of 2.5% calcium gluconate gel must be readily available in the lab for treating HF skin exposure.[14][18] All lab personnel must be trained in its proper application.
-
Emergency Shower and Eyewash: Ensure these are accessible and have been recently tested.
References
- Managing Hazards for Scale Up of Chemical Manufacturing Processes - ACS Publications. (2014, November 20).
- Safety and handling of fluorinated organic compounds - Benchchem.
- All You Need to Know About Thermal Runaway - School of PE. (2022, September 30).
- Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology | ACS Chemical Health & Safety. (2022, February 1).
- Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University.
- Managing exothermic reactions in fluoropyridine synthesis - Benchchem.
- Working with Exothermic Reactions during Lab and Scale up - Amar Equipment. (2023, October 12).
- Thermodynamics and Kinetics Research of the Fluorination Process of the Concentrate Rutile - MDPI. (2021, December 24).
- Continuous flow strategies for using fluorinated greenhouse gases in fluoroalkylations - DSpace@MIT.
- Fluorination Chemistry Performed in a Modular Flow Reactor Introduction to Flow Chemistry - Vapourtec.
- Case Study: Overcoming Fluorination Challenges with Sravathi Flow Reactors. (2025, September 4).
- Fluorination Reactions | Professor Steven V. Ley Research Group.
- Combustion Calorimetry with Fluorine: Constant Pressure Flame Calorimetry - PMC - NIH.
- Continuous flow strategies for using fluorinated greenhouse gases in fluoroalkylations - Chemical Society Reviews (RSC Publishing). (2021, May 21).
- Advances in Continuous Flow Calorimetry | Organic Process Research & Development.
- Process Heat Exchanger Options for Fluoride Salt High Temperature Reactor - - INL Research Library Digital Repository - Idaho National Laboratory.
- Lessons Learned- Fluoride Exposure and Response - OSTI.
- Fluorination Reagents, Fluorinated Building Blocks - TCI Chemicals.
- Advances in Continuous Flow Fluorination Reactions - PubMed. (2023, November 2).
Sources
- 1. Fluorination Reactions | Professor Steven V. Ley Research Group [ley.group.ch.cam.ac.uk]
- 2. tcichemicals.com [tcichemicals.com]
- 3. Advances in Continuous Flow Fluorination Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 19. osti.gov [osti.gov]
Validation & Comparative
A Comparative Analysis of 4-Fluoro-2-(trifluoromethoxy)phenylacetic Acid and Other Phenylacetic Acid Derivatives
Introduction: The Phenylacetic Acid Scaffold in Modern Research
Phenylacetic acid (PAA) and its derivatives represent a cornerstone scaffold in medicinal chemistry, agrochemistry, and materials science. The parent molecule, a naturally occurring plant auxin and antimicrobial agent, has given rise to a vast library of synthetic analogues with diverse biological activities.[1][2][3][4] Perhaps the most well-known application is in the development of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs), where the phenylacetic acid core is a key pharmacophore for inhibiting the cyclooxygenase (COX) enzymes responsible for pain and inflammation signaling.[5][6]
The introduction of fluorine-containing substituents onto aromatic rings is a powerful strategy in drug design. Halogens, particularly fluorine, can profoundly alter a molecule's physicochemical properties, including its acidity (pKa), lipophilicity (LogP), metabolic stability, and binding interactions with biological targets. The trifluoromethoxy (-OCF₃) group, in particular, is noted for its high lipophilicity and ability to enhance metabolic stability, making it an attractive moiety for modern drug discovery.[7]
This guide provides a comparative study of 4-Fluoro-2-(trifluoromethoxy)phenylacetic acid , a molecule featuring both a fluorine atom and a trifluoromethoxy group, against a panel of other significant phenylacetic acids. We will objectively compare their physicochemical properties, delve into their established or putative mechanisms of action, and provide detailed experimental protocols for researchers to conduct their own comparative analyses. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced structure-activity relationships (SAR) within this important class of compounds.
Part 1: A Physicochemical Comparison
The substitution pattern on the phenyl ring dictates the fundamental chemical properties of these acids, which in turn influences their pharmacokinetic and pharmacodynamic profiles. The following table summarizes key physicochemical data for our target compound and selected comparators, including the parent compound Phenylacetic acid, the widely used NSAIDs Ibuprofen and Diclofenac, and other halogenated analogues.
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | pKa (Predicted/Known) | LogP (Predicted/Known) |
| This compound | C₉H₆F₄O₂ | 238.14 | Data not available | ~3.8 | ~3.1 | |
| Phenylacetic Acid | C₈H₈O₂ | 136.15 | 76 - 77 | 4.31[3] | 1.41 | |
| 2,4-Dichlorophenylacetic acid | C₈H₆Cl₂O₂ | 205.04 | 129 - 133[8][9] | 3.92[8] | 2.62[10] | |
| Ibuprofen * | C₁₃H₁₈O₂ | 206.29 | 75 - 78 | 4.91 | 3.97 | |
| Diclofenac | C₁₄H₁₁Cl₂NO₂ | 296.15 | 156 - 158 | 4.15 | 4.51 | |
| 2,4,5-Trifluorophenylacetic acid | C₈H₅F₃O₂ | 190.12 | 121 - 125[11] | Data not available | ~2.1 |
Note: Ibuprofen is technically a propanoic acid derivative but is included due to its mechanistic relevance as a widely studied NSAID.
Expert Insights on Physicochemical Trends:
-
Acidity (pKa): The electron-withdrawing nature of halogen substituents generally increases the acidity (lowers the pKa) of the carboxylic acid group compared to the parent Phenylacetic acid. The combined effect of the fluoro and trifluoromethoxy groups in our target compound is predicted to make it one of the more acidic compounds in this series. This can have significant implications for its ionization state at physiological pH and its ability to interact with target enzymes.
-
Lipophilicity (LogP): The LogP value, or octanol-water partition coefficient, is a critical measure of a drug's lipophilicity, affecting its absorption, distribution, metabolism, and excretion (ADME). The addition of the trifluoromethoxy group (-OCF₃) and chlorine atoms dramatically increases LogP, as seen in Diclofenac. The 4-fluoro-2-(trifluoromethoxy) substitution pattern results in a high predicted LogP, suggesting good membrane permeability but also potentially higher protein binding and different metabolic pathways. The preference for electron-withdrawing groups has been noted in structure-activity relationship studies for enhancing the potency of some biologically active molecules.[12]
Part 2: Comparative Biological Activity and Mechanism of Action
The primary mechanism for the analgesic and anti-inflammatory effects of phenylacetic acid-derived NSAIDs is the inhibition of cyclooxygenase (COX) enzymes.[6][13]
The Cyclooxygenase (COX) Pathway:
COX-1 and COX-2 are key enzymes that convert arachidonic acid, released from cell membranes upon injury or inflammation, into prostaglandin H₂ (PGH₂). PGH₂ is then further processed to produce a variety of prostaglandins that mediate pain, inflammation, and fever.[5][14]
-
COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that protect the stomach lining and maintain kidney function.[14]
-
COX-2 is typically induced during inflammatory responses and is the primary source of prostaglandins at sites of inflammation.[14][15]
The therapeutic effects of NSAIDs are largely due to the inhibition of COX-2, while common side effects, such as gastrointestinal irritation, are linked to the inhibition of COX-1.[14]
Caption: The Arachidonic Acid Cascade and NSAID Inhibition.
Comparative COX Inhibition Profile:
-
Ibuprofen: A non-selective COX inhibitor, meaning it inhibits both COX-1 and COX-2.[5][14]
-
Diclofenac: While also non-selective, it demonstrates some preferential inhibition of COX-2 over COX-1 compared to other traditional NSAIDs.[6][13][16]
-
This compound: The specific COX inhibition profile is not documented in publicly available literature and must be determined experimentally. The unique electronic and steric properties conferred by its substituents could lead to a novel selectivity profile, making it a compelling candidate for investigation.
Other Biological Activities:
Beyond anti-inflammatory action, phenylacetic acid and its derivatives have demonstrated a range of biological effects, including antimicrobial and antifungal properties.[2][4][17] The halogenation of phenyl rings has also been explored as a strategy to enhance antibacterial activity in other chemical classes.[18] Therefore, a comprehensive comparison should also include screening for these alternative activities.
Part 3: Experimental Protocols for Comparative Analysis
To empirically compare this compound with its analogues, a series of standardized in vitro and in vivo assays are required. The following protocols provide a robust framework for such an investigation.
Protocol 1: In Vitro COX-1/COX-2 Inhibition Assay (Fluorometric)
This protocol is designed to determine the half-maximal inhibitory concentration (IC₅₀) of the test compounds against both COX isoforms. It is based on commercially available kits (e.g., Sigma-Aldrich MAK414) that measure the peroxidase activity of the COX enzyme.[19]
Causality and Design Rationale: This in vitro assay provides a direct measure of the compound's ability to inhibit the target enzyme, isolated from other biological variables. Using both COX-1 and COX-2 enzymes allows for the determination of inhibitory potency and selectivity, which is a critical first step in assessing therapeutic potential and predicting side-effect profiles. A fluorometric readout is chosen for its high sensitivity.
Caption: Workflow for the In Vitro COX Inhibition Assay.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare all reagents (Assay Buffer, COX Cofactor, Arachidonic Acid, COX Probe) as per the manufacturer's instructions.[19] Prepare serial dilutions of each test compound and controls (e.g., Diclofenac) in DMSO, followed by a final dilution in Assay Buffer.
-
Plate Setup: In a 96-well microplate, set up parallel wells for each compound concentration against COX-1 and COX-2. Include wells for "no enzyme" background control and "no inhibitor" (100% activity) control.
-
Enzyme Addition: Add the appropriate COX isoenzyme (human recombinant is preferred for clinical relevance) to each well.
-
Inhibitor Addition: Add the diluted test compounds to the corresponding wells. Add DMSO vehicle to the control wells.
-
Pre-incubation: Incubate the plate for 10-15 minutes at room temperature to allow the inhibitors to bind to the enzymes.
-
Reaction Initiation: Prepare a Reaction Mix containing the COX Probe and Arachidonic Acid. Add this mix to all wells to start the reaction.
-
Measurement: Immediately place the plate in a microplate reader set to 37°C. Measure the fluorescence intensity in kinetic mode for 15-30 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (slope) for each well.
-
Determine the percent inhibition for each compound concentration relative to the "no inhibitor" control.
-
Plot percent inhibition versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
The COX-1/COX-2 selectivity index can be calculated as (IC₅₀ for COX-1) / (IC₅₀ for COX-2).
-
Protocol 2: In Vivo Carrageenan-Induced Paw Edema Assay
This is a standard and well-validated animal model for evaluating the acute anti-inflammatory activity of novel compounds.[20]
Causality and Design Rationale: This assay moves from the molecular level to a whole-organism model. Injecting carrageenan, an irritant, into a rat's paw induces a localized, acute inflammatory response characterized by swelling (edema). The ability of a pre-administered compound to reduce this swelling provides a robust measure of its in vivo anti-inflammatory efficacy, integrating effects of absorption, distribution, and metabolism with target engagement.
Step-by-Step Methodology:
-
Animal Acclimatization: Use male Wistar rats or Swiss albino mice (150-200g). Acclimatize the animals for at least one week with free access to food and water. All animal procedures must be approved by an Institutional Animal Ethics Committee.
-
Grouping: Divide animals into groups (n=6 per group):
-
Group 1: Vehicle Control (e.g., 0.5% carboxymethyl cellulose).
-
Group 2: Positive Control (e.g., Diclofenac, 10 mg/kg).
-
Groups 3-5: Test Compound (e.g., this compound at 5, 10, and 20 mg/kg).
-
-
Drug Administration: Administer the vehicle, positive control, or test compound orally (p.o.) or intraperitoneally (i.p.).
-
Induction of Inflammation: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar tissue of the right hind paw of each animal.
-
Measurement of Edema: Measure the paw volume immediately before the carrageenan injection (V₀) and at 1, 2, 3, and 4 hours post-injection (Vₜ) using a plethysmometer.
-
Data Analysis:
-
Calculate the volume of edema at each time point (Vₑ = Vₜ - V₀).
-
Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula: % Inhibition = [(Vₑ control - Vₑ treated) / Vₑ control] x 100
-
Analyze the data using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).
-
Conclusion and Future Directions
This guide establishes a framework for the comparative analysis of this compound. The unique combination of a fluoro and a trifluoromethoxy group on the phenylacetic acid scaffold suggests a compound with potentially high acidity, significant lipophilicity, and enhanced metabolic stability. These are all desirable traits in modern drug discovery.
While its physicochemical properties can be predicted, its biological activity profile—particularly its potency and selectivity against COX-1 and COX-2—remains to be elucidated. The provided experimental protocols offer a clear and validated path for researchers to perform this characterization. The results of such studies will be crucial in determining if this compound or its derivatives represent a promising new direction for the development of anti-inflammatory agents or other therapeutics. Further investigations into its antimicrobial properties and a full ADME profiling would be logical next steps in a comprehensive drug development program.
References
- Vertex AI Search. (n.d.). Exploring 4-(Trifluoromethoxy)phenylacetic Acid: Properties and Applications.
- News-Medical. (n.d.). Ibuprofen Mechanism.
- Perez, F. J., et al. (2023). Phenylacetic acid metabolism in land plants: novel pathways and metabolites. Journal of Experimental Botany.
- TCI AMERICA. (n.d.). 4-(Trifluoromethoxy)phenylacetic Acid | 4315-07-5.
- ChemicalBook. (n.d.). 2,4-Dichlorophenylacetic acid | 19719-28-9.
- Patsnap Synapse. (2024, July 17). What is the mechanism of Ibuprofen?
- PubChem. (n.d.). 2,4-Dichlorophenylacetic acid.
- Ossila. (n.d.). 2,4,5-Trifluorophenylacetic acid | CAS 209995-38-0.
- PubChem. (n.d.). 2-Fluoro-4-(trifluoromethyl)phenylacetic acid.
- Xie, S., et al. (2022). The antibacterial mechanism of phenylacetic acid isolated from Bacillus megaterium L2 against Agrobacterium tumefaciens. PMC - PubMed Central.
- National Institutes of Health (NIH). (n.d.). Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine.
- PubChem. (n.d.). Diclofenac.
- PubMed Central. (n.d.). Advances in detecting non-steroidal anti-inflammatory drugs (NSAIDs) using molecular receptors and nanostructured assemblies.
- Sigma-Aldrich. (n.d.). COX Activity Assay Kit (Fluorometric).
- Wikipedia. (n.d.). Phenylacetic acid.
- ChemicalBook. (2023, November 16). The uses and mechanism of action of Ibuprofen.
- BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit.
- Wikipedia. (n.d.). Diclofenac.
- Chem-Impex. (n.d.). 2,4-Dichlorophenylacetic acid.
- Frontiers. (2024, March 27). Antibacterial and antibiofilm activity of halogenated phenylboronic acids against Vibrio parahaemolyticus and Vibrio harveyi.
- Frontiers. (2020, November 26). Phenylacetic Acid and Methylphenyl Acetate From the Biocontrol Bacterium Bacillus mycoides BM02 Suppress Spore Germination in Fusarium oxysporum f. sp. lycopersici.
- Journal of Chemical and Pharmaceutical Sciences. (2019, March). Bio-Active Phenylacetic Acid Complexes: Synthesis, Structure And Antimicrobial Activities.
- Drugs.com. (2025, August 17). Diclofenac: Package Insert / Prescribing Information / MOA.
- PMC - NIH. (n.d.). Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen.
- Cheméo. (n.d.). Chemical Properties of 2,4-Dichlorophenylacetic acid (CAS 19719-28-9).
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performance of 4-Fluoro-2-(trifluoromethoxy)phenylacetic acid in different reaction types
Executive Summary
4-Fluoro-2-(trifluoromethoxy)phenylacetic acid (CAS: 886498-58-0) represents a specialized fluorinated scaffold in medicinal chemistry, distinct from its mono-fluorinated analogs due to the synergistic effects of the para-fluoro and ortho-trifluoromethoxy substituents. This guide analyzes its performance across three critical reaction classes: Amide Coupling , Decarboxylative Cross-Coupling , and Benzylic C-H Functionalization .
Key Performance Indicators:
-
Metabolic Stability: The 4-F substituent effectively blocks para-hydroxylation, a common metabolic clearance pathway.
-
Conformational Control: The bulky ortho-OCF₃ group (Van der Waals volume ≈ 40 ų, similar to an isopropyl group) induces a twisted conformation, often locking the side chain out of the aromatic plane.
-
Reactivity Profile: The electron-deficient ring lowers the pKa of the carboxylic acid (~3.8 vs. 4.3 for phenylacetic acid), increasing acidity but potentially decreasing the nucleophilicity of derived amides or enolates.
Physicochemical & Electronic Profile
Understanding the electronic and steric environment is prerequisite to optimizing reaction conditions.
| Parameter | Value (Approx.) | Impact on Reactivity |
| pKa (COOH) | 3.7 – 3.9 | More acidic than phenylacetic acid. Deprotonates easily; carboxylate is less nucleophilic. |
| Hammett | 0.06 | Weakly electron-withdrawing (inductive) but donating (resonance). |
| Hammett | 0.38 | Strongly electron-withdrawing. Deactivates the ring toward electrophilic attack. |
| Lipophilicity (LogP) | High (+1.04 vs H) | The OCF₃ group significantly increases lipophilicity, aiding membrane permeability in drug candidates. |
| Steric Bulk (Es) | High (-0.6 to -1.2) | The 2-OCF₃ group creates significant steric hindrance for reactions at the benzylic position. |
Reaction Performance Analysis
Reaction Type A: Amide Bond Formation
Primary Use Case: Synthesis of peptidomimetics and fragment-based drug discovery.
Performance Challenge: The ortho-trifluoromethoxy group imposes significant steric hindrance on the carboxylic acid carbon. Standard coupling reagents (e.g., EDC/HOBt) often result in sluggish kinetics and incomplete conversion, leading to racemization if chiral centers are present nearby.
Optimized Protocol: For this scaffold, high-activity coupling reagents generating reactive ester intermediates are required.
-
Recommended Reagents: HATU or COMU with HOAt as an additive.
-
Alternative: Acid chloride generation (using oxalyl chloride/DMF cat.) is highly effective due to the electron-withdrawing nature of the ring, which makes the carbonyl carbon highly electrophilic.
Comparative Yield Data (Simulated based on ortho-substituted PAA analogs):
| Coupling Method | Substrate: 4-F-PAA (Control) | Substrate: 4-F-2-OCF₃-PAA | Notes |
| EDC / HOBt | >95% Yield | 45-60% Yield | Slow kinetics; incomplete conversion. |
| HATU / DIPEA | >98% Yield | 85-92% Yield | Recommended. Fast reaction, minimizes side products. |
| Acid Chloride | >98% Yield | 90-95% Yield | Best for scale-up; requires anhydrous conditions. |
Reaction Type B: Decarboxylative Cross-Coupling (Minisci-Type)
Primary Use Case: Late-stage functionalization of heterocycles.[1]
Mechanism: The electron-deficient nature of the 4-Fluoro-2-(trifluoromethoxy)phenyl ring makes this acid an excellent candidate for photoredox decarboxylation . The resulting benzylic radical is stabilized by the electron-withdrawing substituents, facilitating radical generation.
Performance Insight: Unlike electron-rich phenylacetic acids which can undergo oxidative degradation, the 4-F-2-OCF₃ core resists over-oxidation. However, the bulky ortho-group may reduce the rate of radical addition to sterically crowded heterocycles.
-
Catalyst System: Ir(ppy)₃ or organic photocatalysts (4CzIPN) with an oxidant (e.g., persulfate).
-
Reaction Efficiency: High. The inductive effect of F and OCF₃ lowers the oxidation potential of the carboxylate, facilitating single-electron transfer (SET).
Reaction Type C: Benzylic C-H Functionalization
Primary Use Case: Alpha-alkylation to introduce chirality.
Performance Insight: The benzylic protons are significantly more acidic than in non-fluorinated analogs due to the combined inductive electron withdrawal from the ring.
-
Deprotonation: Requires weaker bases (e.g., LiHMDS or NaH) compared to standard PAA.
-
Electrophile Capture: The resulting enolate is less nucleophilic. Alkylation with unreactive halides may require heating or polar aprotic solvents (DMPU/HMPA).
Visualizing the Reactivity Landscape
The following diagram illustrates the divergent reaction pathways controlled by the specific electronic and steric features of the molecule.
Figure 1: Reactivity divergence of the scaffold. The 2-OCF3 group hinders amidation sterically but electronically activates decarboxylation and alpha-deprotonation.
Experimental Protocol: High-Efficiency Amide Coupling
This protocol is designed to overcome the steric hindrance of the ortho-trifluoromethoxy group.
Objective: Coupling of this compound with a secondary amine (e.g., Morpholine).
Materials:
-
Acid: 1.0 equiv (CAS 886498-58-0)
-
Amine: 1.1 equiv
-
Coupling Agent: HATU (1.2 equiv)
-
Base: DIPEA (3.0 equiv)
-
Solvent: DMF (anhydrous, 0.1 M concentration)
Step-by-Step Methodology:
-
Activation: Dissolve the acid (1.0 equiv) and HATU (1.2 equiv) in anhydrous DMF under nitrogen atmosphere.
-
Base Addition: Add DIPEA (1.5 equiv) dropwise at 0°C. Stir for 15 minutes to ensure formation of the active ester (At-ester). Note: The solution typically turns yellow.
-
Coupling: Add the amine (1.1 equiv) followed by the remaining DIPEA (1.5 equiv).
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Note: Standard PAA reacts in 1-2 hours; the OCF3 analog requires longer.
-
Workup: Dilute with EtOAc, wash with 1N HCl (to remove unreacted amine/DIPEA), saturated NaHCO₃ (to remove unreacted acid), and brine.
-
Purification: Flash chromatography (Hexanes/EtOAc).
Troubleshooting:
-
Low Yield? Switch to the acid chloride method: Reflux acid with SOCl₂ (2 equiv) for 1 hour, evaporate excess SOCl₂, and react the crude acid chloride with the amine/Et₃N in DCM.
References
-
Purser, S., et al. "Fluorine in medicinal chemistry." Chemical Society Reviews, 2008, 37, 320-330. Link
- Leroux, F. R., et al. "The Trifluoromethoxy Group: A Pharmacophore with Broad Applications." ChemMedChem, 2018. (Discusses the lipophilicity and metabolic stability of OCF3).
-
Dunetz, J. R., et al. "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Organic Process Research & Development, 2016, 20, 140-177. Link
- Minisci, F., et al. "Radical Alkylation of Heteroaromatic Bases." Accounts of Chemical Research, 1983.
-
Vertex AI Search Grounding. "Decarboxylative Trifluoromethylation of Aliphatic Carboxylic Acids." NIH/PubMed, 2021. (Confirms reactivity of electron-poor phenylacetic acids). Link
Sources
comparative analysis of the metabolic stability of compounds with and without the trifluoromethoxy group
Executive Summary
In modern medicinal chemistry, the substitution of a methoxy group (
This guide provides a technical comparison of these groups, supported by physicochemical data, mechanistic insights, and a validated experimental protocol for assessing their stability in human liver microsomes (HLM).
Part 1: Mechanistic Analysis of Stability
To understand the stability differential, we must look beyond simple bond strengths and analyze the electronic and steric environments.
The Electronic Shield (Hammett & Hansch Parameters)
The metabolic vulnerability of the
-
Methoxy (
): Electron-donating by resonance ( ). The electron-rich oxygen facilitates the initial Hydrogen Atom Transfer (HAT) or Single Electron Transfer (SET) mechanisms initiated by the high-valent Iron-Oxo species of CYP450. -
Trifluoromethoxy (
): Strongly electron-withdrawing ( ). The three fluorine atoms pull electron density away from the oxygen, making it a poor partner for the electrophilic CYP450 active site.[2] Furthermore, the C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond (approx. 99 kcal/mol), rendering the carbon atom inert to oxidative abstraction.
Conformational Orthogonality
This is the often-overlooked factor.
-
Coplanar (
): The methoxy group typically adopts a conformation coplanar with the aromatic ring to maximize resonance overlap ( - conjugation). This exposes the methyl hydrogens to metabolic attack. -
Orthogonal (
): Due to the steric bulk of the fluorine atoms (Van der Waals radius 1.47 Å vs 1.20 Å for H) and anomeric effects, the group twists out of the plane, often sitting orthogonal (90°) to the phenyl ring. This conformational twist can sterically hinder the approach of metabolic enzymes.
Physicochemical Comparison Table
| Property | Methoxy ( | Trifluoromethoxy ( | Impact on Drug Design |
| Electronic Effect ( | -0.27 (Donor) | +0.35 (Withdrawer) | |
| Lipophilicity (Hansch | -0.02 | +1.04 | |
| Metabolic Liability | High (O-demethylation) | Low (Chemically Inert) | |
| Conformation | Coplanar (0°) | Orthogonal (~90°) |
Part 2: Visualizing the Metabolic Blockade
The following diagram illustrates the specific CYP450 mechanism that
Figure 1: Mechanism of Metabolic Stability. The
Part 3: Case Study - Riluzole[3][4][5]
Riluzole (used for Amyotrophic Lateral Sclerosis) serves as the definitive case study for the utility of the trifluoromethoxy group.
-
Structure: 6-(trifluoromethoxy)benzothiazol-2-amine.[3]
-
The "Methoxy" Alternative: If Riluzole contained a methoxy group at the 6-position, it would likely undergo rapid O-demethylation by CYP1A2, producing a phenolic metabolite that would be quickly glucuronidated and excreted.
-
The "Trifluoromethoxy" Reality: The
group blocks this position.[4] While Riluzole is still metabolized (via N-hydroxylation at the amine), the integrity of the core lipophilic ether is maintained, allowing sufficient CNS penetration and residence time. -
Data Impact:
Part 4: Experimental Protocol (Microsomal Stability Assay)
To empirically verify the stability advantage of an
Materials
-
Test Compounds: 10 mM stock in DMSO.
-
Microsomes: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein concentration (e.g., from XenoTech or Corning).
-
Cofactor: NADPH Regenerating System (solutions A and B).
-
Buffer: 100 mM Potassium Phosphate (pH 7.4).
-
Stop Solution: Ice-cold Acetonitrile (ACN) containing Internal Standard (e.g., Tolbutamide).
Workflow Diagram
Figure 2: Step-by-step workflow for the Microsomal Stability Assay.
Detailed Procedure
-
Preparation: Dilute test compound to 1 µM in phosphate buffer containing 0.5 mg/mL HLM. (Note: Keep DMSO < 0.1% to avoid enzyme inhibition).
-
Pre-incubation: Incubate at 37°C for 5 minutes to equilibrate.
-
Sampling: At
minutes, remove 50 µL aliquots. -
Quenching: Immediately dispense aliquot into 150 µL ice-cold acetonitrile (containing internal standard).
-
Processing: Centrifuge at 4,000 rpm for 20 minutes to pellet proteins.
-
Quantification: Inject supernatant into LC-MS/MS. Monitor the Parent Ion transition.
Calculation
Calculate the in vitro intrinsic clearance (
Success Criteria:
-
Stable:
min (indicates success). -
Unstable:
min (typical for exposed ).
References
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry.Journal of Medicinal Chemistry.
-
(General principles of Fluorine in drug design).
-
-
Metabolic Stability of Fluorin
-
(Mechanistic perspective on C-F bond stability).
-
-
Riluzole: Mechanism of Action and Clinical Pharmacology.
-
(Specific data on Riluzole metabolism).
-
-
Protocol for Human Liver Microsome Stability Assay.
-
(Standardized HLM methodology).
-
Sources
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- 15. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - HK [thermofisher.com]
Safety Operating Guide
4-Fluoro-2-(trifluoromethoxy)phenylacetic acid: Proper Disposal Procedures
Executive Summary & Chemical Profile
Immediate Action Required: This compound is a fluorinated organic acid . It must be segregated from standard organic waste streams. Improper disposal via standard incineration can release hydrofluoric acid (HF), damaging infrastructure and posing severe environmental risks.
The "Why" Behind the Protocol:
As a Senior Application Scientist, I emphasize that the trifluoromethoxy (
Chemical Identity Table
| Property | Data |
| Chemical Name | 4-Fluoro-2-(trifluoromethoxy)phenylacetic acid |
| CAS Number | 1323966-19-3 |
| Molecular Formula | |
| Molecular Weight | 238.14 g/mol |
| Functional Groups | Carboxylic Acid ( |
| Primary Hazard | Skin/Eye Irritant (Acidic) ; Potential HF generation upon combustion.[1][2] |
| Waste Classification | Halogenated Organic Acid |
Waste Stream Classification Logic
The decision to segregate is not arbitrary; it is based on the combustion chemistry of the
Figure 1: Waste Stream Decision Matrix. Note that both solid and liquid paths lead to specialized incineration.
Operational Disposal Protocols
Scenario A: Solid Waste (Pure Substance)
Applicable for: Expired shelf stock, contaminated weighing paper, or solid residues.
-
Container Selection: Use a high-density polyethylene (HDPE) wide-mouth jar. Do not use metal containers due to potential acid corrosion over time.
-
Labeling: Clearly mark as "SOLID WASTE - HALOGENATED ORGANIC."
-
Secondary Containment: Place the primary jar into a secondary plastic bin to capture any potential leakage.
-
Logistics: Contact your EHS (Environmental Health & Safety) department.[3] Specify that the waste contains polyfluorinated compounds (PFAS-related structures), which often triggers specific downstream handling requirements under RCRA or local equivalents.
Scenario B: Liquid Waste (Reaction Mixtures)
Applicable for: Mother liquors, extraction layers, or dissolved samples.
-
Segregation Rule: NEVER mix with "Non-Halogenated" solvents (e.g., Acetone, Hexane waste). Mixing dilutes the halogen content, making it harder to track, but does not remove the hazard.
-
pH Check:
-
If the solution is highly acidic (pH < 2), it is recommended to neutralize before long-term storage to prevent container degradation.
-
Neutralization Protocol: Slowly add Saturated Sodium Bicarbonate (
) solution. -
Caution: This will generate
gas. Perform in a fume hood and allow off-gassing before capping.
-
-
Solvent Compatibility: Ensure the carrier solvent is compatible with the waste drum (e.g., avoid mixing strong oxidizers with organic acids).
-
Final Container: HDPE Carboy. Label: "LIQUID WASTE - HALOGENATED (Acidic/Neutralized)."
Spill Response & Immediate Containment
In the event of a benchtop spill, speed and neutralization are key to preventing surface damage and exposure.
Figure 2: Immediate Spill Response Workflow. The priority is neutralization of the carboxylic acid functionality.
Detailed Spill Steps:
-
Isolate: Evacuate the immediate area if dust is airborne.
-
Protect: Wear double nitrile gloves and safety goggles.
-
Neutralize: Cover the spill with Sodium Carbonate (
) or Sodium Bicarbonate . You will see bubbling; wait for it to cease. This converts the corrosive acid into a safer sodium salt. -
Clean: Sweep the resulting paste/powder into a disposable bag.
-
Wash: Clean the surface with water and soap. Do not flush the initial spill material down the drain.
The "End of Life": Incineration Science
Why can't this go into a standard trash bin?
-
HF Generation: Upon combustion at standard temperatures (
), the and groups decompose to form Hydrogen Fluoride (HF) gas. -
Infrastructure Damage: HF is highly corrosive to the refractory brick lining of standard municipal incinerators.
-
Environmental Compliance: Specialized hazardous waste incinerators operate at higher temperatures (
) and utilize caustic scrubbers (spraying NaOH solution into the flue gas) to capture the HF as harmless Sodium Fluoride ( ) before it exits the stack.
Self-Validating System: By labeling your waste "Halogenated," you force the waste management contractor to route the drum to a facility equipped with these scrubbers, ensuring you remain compliant with EPA (RCRA) or local environmental laws.
References
-
Accela ChemBio. (n.d.).[1][4] this compound - CAS 1323966-19-3.[1][4][5][6][7][8] Retrieved from [Link][4]
-
United States Environmental Protection Agency (EPA). (2024).[9][10][11] Proposed Listing of Specific PFAS as Hazardous Constituents. Federal Register.[12] Retrieved from [Link]
-
Nilu. (2009). Emissions from incineration of fluoropolymer materials. Retrieved from [Link]
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A Senior Application Scientist's Guide to Handling 4-Fluoro-2-(trifluoromethoxy)phenylacetic acid: From Personal Protection to Disposal
As researchers and drug development professionals, our work with novel chemical entities is foundational to discovery. 4-Fluoro-2-(trifluoromethoxy)phenylacetic acid is one such compound, a valuable building block in medicinal chemistry and materials science. However, its chemical structure—a halogenated, trifluoromethoxy-substituted aromatic acid—necessitates a rigorous and informed approach to safety. This guide provides essential, experience-driven protocols for its handling, ensuring both personal safety and experimental integrity. The causality behind each recommendation is explained to build a framework of deep, actionable understanding.
Hazard Analysis: Understanding the 'Why' Behind the Precautions
Before handling any chemical, a thorough understanding of its potential hazards is paramount. This compound is classified with specific risks that dictate our safety protocols. The primary hazards are skin and eye irritation.[1][2][3][4] The acidic nature of the carboxyl group, combined with the presence of fluorine and a trifluoromethoxy group, contributes to its reactivity and irritant properties.
While this specific compound does not have extensive toxicological data, the broader class of fluorinated organic acids warrants a high degree of caution. Related compounds like Fluoroacetic acid are known to be highly toxic and can be absorbed through the skin.[5] This principle of "class-based caution" informs our conservative and multi-layered approach to personal protective equipment (PPE).
Table 1: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
|---|---|---|
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[2][3][4] |
| Serious Eye Damage/Eye Irritation | Category 2 / 2A | H319: Causes serious eye irritation.[1][2][3][4] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[2][6] |
Core Directive: A Multi-Layered PPE Strategy
Personal Protective Equipment is the final, and most personal, barrier between you and a potential chemical exposure. It is not a substitute for robust engineering controls but is a critical component of a comprehensive safety plan. Our approach is grounded in the "Hierarchy of Controls," which prioritizes eliminating hazards at their source.
Caption: The Hierarchy of Controls prioritizes safety measures.
Step-by-Step PPE Protocol:
A. Eye and Face Protection: Your First Line of Defense
-
Mandatory: Chemical splash goggles are required at all times when handling this compound, whether in solid or solution form.[7] They provide a 360-degree seal around the eyes, which is critical for protecting against splashes and fine dust particles that safety glasses cannot block.
-
Causality: The compound is classified as a serious eye irritant.[1][2][3] Direct contact could lead to significant and potentially lasting damage.
-
Best Practice: When handling larger quantities (>5g) or performing operations with a high risk of splashing (e.g., quenching a reaction), a full-face shield must be worn in addition to chemical splash goggles.[8]
B. Skin and Body Protection: An Impermeable Barrier
-
Gloves: Nitrile gloves are the standard for incidental contact.[9]
-
Protocol: Always wear two pairs of nitrile gloves (double-gloving). This provides a significant safeguard against tears and minimizes exposure when removing the outer, contaminated pair.
-
Causality: As a known skin irritant, direct contact must be avoided.[2][4] The potential for dermal absorption of fluorinated compounds is a serious consideration that justifies this extra precaution.[5] Change your outer gloves immediately if you suspect contamination.
-
-
Laboratory Coat: A standard laboratory coat is mandatory.
-
Best Practice: For procedures involving larger volumes or a heightened risk of spills, supplement your lab coat with a chemical-resistant apron made of a material like PVC.[10]
-
-
Apparel: Always wear long pants and closed-toe shoes. This is a fundamental laboratory requirement that protects against accidental spills.[11]
C. Respiratory Protection: The Unseen Hazard
-
Primary Control: All handling of this compound in its solid (powder) form must be conducted within a certified chemical fume hood.[12]
-
Causality: As a solid, this compound can easily form airborne dust, which may cause respiratory irritation if inhaled.[2][6] A fume hood is an engineering control that captures these particles at the source, protecting the user.
-
Respirators: The use of a respirator (e.g., an N95 for particulates or one with organic vapor cartridges) is not a standard requirement if work is performed correctly within a fume hood. Respirator use is a complex, regulated process requiring institutional approval, medical evaluation, and fit-testing.[9][12]
Operational Plan: A Workflow for Safe Handling
A structured workflow minimizes the opportunity for error and exposure.
Caption: A systematic workflow for handling the chemical safely.
Emergency Procedures: Immediate & Corrective Actions
-
Skin Contact: Immediately remove any contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. If skin irritation occurs or persists, seek immediate medical attention.[1][2][4]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2]
-
Inhalation: Move the affected person to fresh air and keep them comfortable for breathing. If you feel unwell, call a poison center or doctor.[1][2]
-
Small Spills (Solid): Alert others in the area. Wearing your full PPE, gently cover the spill with a compatible absorbent material (e.g., vermiculite or sand) to avoid raising dust.[13] Collect the mixture into a sealed container for hazardous waste disposal.[8]
Disposal Plan: Responsible End-of-Life Management
Proper disposal is a critical aspect of the chemical lifecycle, preventing environmental contamination and ensuring regulatory compliance.
-
Waste Segregation: All materials contaminated with this compound, including residual amounts of the chemical, contaminated gloves, weighing paper, and absorbent materials from spills, must be collected in a designated, sealed hazardous waste container.[8]
-
Labeling: The container must be clearly labeled as "Hazardous Waste" and list all chemical constituents, including "Halogenated Organic Waste."
-
Disposal Pathway: This compound must be disposed of through your institution's approved hazardous waste program.[1][2][8] Do not dispose of it down the drain or in regular trash.
-
Underlying Science: Fluorinated organic compounds, often called "forever chemicals," are persistent in the environment.[14][15] The standard disposal method is high-temperature incineration in a facility equipped with acid scrubbers to handle the resulting corrosive gases like hydrogen fluoride.[16] Recent research is also exploring novel methods to break the strong carbon-fluorine bond and recover fluoride, aiming for a more circular fluorine economy.[17]
By adhering to this comprehensive guide, researchers can confidently and safely utilize this compound, advancing scientific discovery while upholding the highest standards of laboratory safety.
References
- Fisher Scientific. (n.d.). Safety Data Sheet.
- Thermo Fisher Scientific. (2025, September 22). Safety Data Sheet.
- Carl ROTH. (n.d.). Safety Data Sheet: Trifluoroacetic acid (TFA).
- Tokyo Chemical Industry Co., Ltd. (2023, March 5). Safety Data Sheet: 4-(Trifluoromethoxy)phenylacetic Acid.
- Cayman Chemical. (2025, July 29). Safety Data Sheet: Phenylacetic Acid.
- International Labour Organization & World Health Organization. (2021). International Chemical Safety Cards (ICSC): FLUOROACETIC ACID.
- Tokyo Chemical Industry UK Ltd. (n.d.). 4-(Trifluoromethoxy)phenylacetic Acid | 4315-07-5.
- BenchChem. (2025). Safety and handling of fluorinated organic compounds.
- Fisher Scientific. (2009, September 21). Safety Data Sheet: Trifluoroacetic acid.
- SynQuest Labs. (n.d.). 4-Fluoro-2-(trifluoromethyl)phenylacetic acid.
- Ossila. (n.d.). Safety Data Sheet: 2,4,5-Trifluorophenylacetic acid.
- American Chemistry Council. (n.d.). Protective Equipment.
- University of California, Merced. (n.d.). Choosing The Correct PPE | Environmental Health & Safety.
- pro-K Fluoropolymergroup. (n.d.). Technical brochure 10 Recycling of Fluoropolymers.
- Enviro Tech Chemical Services. (n.d.). PPE Recommendations and Examples for Peracetic Acid.
- The University of Alabama in Huntsville. (n.d.). UAH Laboratory Personal Protective Equipment.
- MCF Environmental Services. (2023, December 27). Guidelines for Disposing of PFAs.
- Eurofins USA. (2025, October 13). Finding an End to Forever Chemicals.
- University of California, San Diego. (2015, July 22). Personal Protective Equipment Selection Guide.
- University of Oxford, Department of Chemistry. (2025, March 26). A new method to recycle fluoride from long-lived PFAS chemicals.
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Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
